5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDGPFJLDEFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205409 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-77-0 | |
| Record name | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information extrapolated from closely related 2-amino-1,3,4-thiadiazole derivatives to offer a foundational understanding for research and development activities.
Core Chemical Properties
This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a cyclohexyl group at the 5-position and an amine group at the 2-position. This structure imparts a combination of lipophilicity from the cyclohexyl moiety and potential for hydrogen bonding and nucleophilic reactions from the amino group, making it a molecule of interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₃N₃S | [1] |
| Molecular Weight | 183.27 g/mol | [1] |
| CAS Number | 56882-77-0 | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Spectroscopic and Analytical Data
Table 2: Anticipated Spectroscopic Features
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, and a characteristic signal for the amino group protons (typically in the range of 8.26 to 11.32 ppm for similar compounds).[2] |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring and two distinct signals for the carbons of the thiadiazole ring. |
| FT-IR | Characteristic stretching vibrations for N-H (amine), C-H (aliphatic), C=N, and C-S bonds.[3][4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (183.27 m/z). Fragmentation patterns would likely involve the loss of the cyclohexyl group or the amino group.[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.
General Experimental Protocol for Synthesis
A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of acylthiosemicarbazides.[5][6]
Materials:
-
Cyclohexanecarbonyl chloride
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid or Phosphoric Acid
-
Appropriate solvents (e.g., ethanol, dioxane)
Procedure:
-
Formation of Acylthiosemicarbazide: Cyclohexanecarbonyl chloride is reacted with thiosemicarbazide in a suitable solvent to form N-(cyclohexanecarbonyl)thiosemicarbazide.
-
Cyclization: The resulting acylthiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, and heated. The acid catalyzes the intramolecular cyclization and dehydration to yield this compound.
-
Purification: The crude product is typically purified by neutralization, followed by recrystallization from a suitable solvent or by column chromatography.
Chemical Reactivity
The reactivity of this compound is dictated by the functional groups present:
-
Amino Group: The primary amine at the C2 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.[2]
-
Thiadiazole Ring: The heterocyclic ring is generally stable but can participate in certain electrophilic substitution reactions under specific conditions. The nitrogen atoms can also act as basic centers.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not extensively reported. However, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7][8][9][10] The biological effects of these derivatives are often attributed to the =N-C-S- moiety.
Postulated Mechanisms of Action Based on Analogs
Based on studies of structurally related compounds, potential mechanisms of action for this compound could involve:
-
Anticancer Activity:
-
Kinase Inhibition: Many 1,3,4-thiadiazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[11]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are vital for DNA replication and repair, is another reported mechanism for this class of compounds.
-
-
Antimicrobial Activity: The thiadiazole ring is a common feature in many antimicrobial agents. The mechanism is often proposed to involve the disruption of essential enzymatic processes or cell wall synthesis in bacteria and fungi.[12]
Safety and Handling
Table 3: Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H301: Toxic if swallowed | GHS06 (Skull and Crossbones) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
This safety information is based on available supplier data and may not be exhaustive.[1] A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases, based on the well-documented activities of the 2-amino-1,3,4-thiadiazole scaffold. However, there is a clear need for further experimental studies to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and elucidate its precise biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and inform future research endeavors on this promising molecule.
References
- 1. This compound 56882-77-0 [sigmaaldrich.com]
- 2. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. jocpr.com [jocpr.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives | MDPI [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. This document outlines the primary synthetic pathways, focusing on the prevalent and efficient cyclization of acylthiosemicarbazide precursors. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided, alongside a summary of expected characterization data. Furthermore, this guide includes visualizations of the synthetic workflow and the mechanistic pathway of the key cyclization step to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
The 1,3,4-thiadiazole ring system is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The versatile biological activity of these compounds is often attributed to the =N-C-S moiety within the heterocyclic ring.
The 2-amino-5-substituted-1,3,4-thiadiazole core is a particularly important structural motif. The substituent at the 5-position plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. The incorporation of a cyclohexyl group at this position can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. This guide focuses on the synthesis of this compound, a representative member of this class of compounds.
General Synthetic Pathway
The most common and efficient route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process:
-
Formation of an Acylthiosemicarbazide Intermediate: This step involves the reaction of a carboxylic acid derivative (such as an acid chloride, ester, or the carboxylic acid itself) with thiosemicarbazide.
-
Cyclization of the Acylthiosemicarbazide: The intermediate is then cyclized, typically under acidic conditions with a dehydrating agent, to form the 1,3,4-thiadiazole ring.
The overall synthetic scheme is depicted below:
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles and may require optimization for the specific target compound.
Synthesis of 1-(Cyclohexanecarbonyl)thiosemicarbazide (Intermediate)
This intermediate can be prepared by reacting a cyclohexanecarboxylic acid derivative with thiosemicarbazide.
Method A: From Cyclohexanecarbonyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 eq.) in a suitable solvent such as dry pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
-
Addition of Acid Chloride: Slowly add a solution of cyclohexanecarbonyl chloride (1.0 eq.) in the same solvent to the stirred solution of thiosemicarbazide.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(cyclohexanecarbonyl)thiosemicarbazide.
Method B: From Cyclohexanecarboxylic Acid
-
Reaction Setup: In a round-bottom flask, combine cyclohexanecarboxylic acid (1.0 eq.), thiosemicarbazide (1.0 eq.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to obtain the pure intermediate.
Synthesis of this compound (Target Molecule)
The cyclization of the acylthiosemicarbazide intermediate is typically achieved using a strong dehydrating agent.
Method A: Cyclization using Concentrated Sulfuric Acid
-
Reaction Setup: In a flask, carefully add 1-(cyclohexanecarbonyl)thiosemicarbazide (1.0 eq.) portion-wise to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, or gently heat to 50-60 °C for a shorter duration, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Method B: Cyclization using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask, suspend 1-(cyclohexanecarbonyl)thiosemicarbazide (1.0 eq.) in an excess of phosphorus oxychloride.
-
Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize with a suitable base and collect the resulting solid by filtration. Wash with water and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Mechanistic Insight: Acid-Catalyzed Cyclization
The acid-catalyzed cyclization of the acylthiosemicarbazide intermediate is a key step in the formation of the 1,3,4-thiadiazole ring. The proposed mechanism is illustrated below.
Data Presentation
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| Analog 1 | Phenyl | 64-85 | 208-210 | ¹H NMR (DMSO-d₆): δ 7.37-7.51 (m, 5H, Ar-H, NH₂), 7.77 (d, 2H, Ar-H) |
| Analog 2 | 4-Chlorophenyl | 70-90 | 225-227 | IR (KBr, cm⁻¹): 3250-3100 (NH₂), 1610 (C=N), 830 (C-Cl) |
| Analog 3 | 4-Methoxyphenyl | 75-88 | 215-217 | ¹³C NMR (DMSO-d₆): δ 55.5 (OCH₃), 114.5, 125.0, 128.0, 159.0, 168.0 |
| Analog 4 | 2-Phenylethyl | 40-60 | 188-190 | MS (m/z): [M]⁺ corresponding to the molecular formula |
| Target | Cyclohexyl | N/A | N/A | Expected: ¹H NMR signals for cyclohexyl protons and amine protons. ¹³C NMR signals for cyclohexyl and thiadiazole carbons. |
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound derivatives. The outlined two-step synthetic approach, involving the formation and subsequent cyclization of an acylthiosemicarbazide intermediate, is a robust and versatile method for accessing this important class of heterocyclic compounds. The provided experimental protocols, though based on analogous syntheses, offer a solid starting point for laboratory preparation. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for the target molecule. The information presented herein is intended to support the efforts of scientists and professionals in the field of drug discovery and development in exploring the therapeutic potential of novel 1,3,4-thiadiazole derivatives.
Spectroscopic Profile of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in published literature, this guide presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The methodologies described herein are adapted from established protocols for the characterization of 1,3,4-thiadiazole derivatives.
Molecular Structure and Properties
This compound possesses a core 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted with a cyclohexyl group at position 5 and an amine group at position 2.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃N₃S | [1] |
| Molecular Weight | 183.27 g/mol | [1] |
| CAS Number | 56882-77-0 | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 1,3,4-thiadiazole derivatives and compounds containing cyclohexyl and amine functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 | Singlet | 2H | -NH₂ |
| ~3.00 - 3.10 | Multiplet | 1H | -CH- (cyclohexyl, attached to thiadiazole) |
| ~1.20 - 2.00 | Multiplet | 10H | -CH₂- (cyclohexyl) |
Note: The chemical shift of the amine protons (-NH₂) can be variable and may broaden or exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N (Thiadiazole ring, C2) |
| ~165 | C-S (Thiadiazole ring, C5) |
| ~40 | -CH- (cyclohexyl, attached to thiadiazole) |
| ~32 | -CH₂- (cyclohexyl, C2 & C6) |
| ~26 | -CH₂- (cyclohexyl, C3 & C5) |
| ~25 | -CH₂- (cyclohexyl, C4) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |
| ~2930, ~2850 | Strong | C-H stretching (cyclohexyl) |
| ~1620 | Medium | C=N stretching (thiadiazole ring) |
| ~1550 | Medium | N-H bending (amine) |
| ~1450 | Medium | C-H bending (cyclohexyl) |
| ~670 | Medium | C-S stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 183 | [M]⁺ (Molecular ion) |
| 100 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
Experimental Protocols
The following are detailed experimental methodologies for the spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker DRX-500 spectrometer (or equivalent) is used.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
¹H NMR: Spectra are recorded at a frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded at a frequency of 125 MHz.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Shimadzu FTIR spectrophotometer (or equivalent) is utilized.
-
Sample Preparation: The spectrum is recorded using the KBr disc method. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A Finnigan MAT INCOS 50 mass spectrometer (or equivalent) with direct sample injection is used.
-
Ionization Method: Electron Ionization (EI) at 70 eV is employed.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Biological Activity Screening of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This document outlines detailed experimental protocols for key assays, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex workflows and relationships.
Introduction
This compound is a derivative of the 1,3,4-thiadiazole core, characterized by the presence of a cyclohexyl group. This structural feature can influence the compound's lipophilicity and steric interactions with biological targets, potentially modulating its activity and selectivity. Preliminary research on related 1,3,4-thiadiazole derivatives suggests that this class of compounds holds promise for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers initiating the biological evaluation of this specific compound and its analogs.
Anticancer Activity Screening
The evaluation of the anticancer potential of this compound is a critical step in its biological profiling. In vitro cytotoxicity assays against a panel of human cancer cell lines are fundamental to determining its antiproliferative effects.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The protocol is as follows:
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The existing medium is removed from the wells and replaced with 100 µL of the various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Data not available |
| This compound | A549 (Lung) | Data not available |
| This compound | HepG2 (Liver) | Data not available |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Reference Value |
| Doxorubicin (Positive Control) | A549 (Lung) | Reference Value |
| Doxorubicin (Positive Control) | HepG2 (Liver) | Reference Value |
Note: The IC50 values are to be determined experimentally.
Experimental Workflow: Anticancer Screening
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi. The determination of the Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the microbial strain (adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation: Antimicrobial Activity
The following table provides a template for summarizing the MIC values for this compound.
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| This compound | Escherichia coli | Data not available |
| This compound | Candida albicans | Data not available |
| This compound | Aspergillus niger | Data not available |
| Ciprofloxacin (Standard) | Staphylococcus aureus | Reference Value |
| Ciprofloxacin (Standard) | Escherichia coli | Reference Value |
| Fluconazole (Standard) | Candida albicans | Reference Value |
| Fluconazole (Standard) | Aspergillus niger | Reference Value |
Note: The MIC values are to be determined experimentally.
Experimental Workflow: Antimicrobial Screening
5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A-Speculative-In-depth-Technical-Guide-on-the-Core-Mechanism-of-Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines speculated mechanisms of action for 5-cyclohexyl-1,3,4-thiadiazol-2-amine based on the known biological activities of structurally related 1,3,4-thiadiazole derivatives. As of the writing of this guide, specific experimental data on the mechanism of action of this particular compound is limited in publicly available scientific literature. This guide is intended to provide a foundational framework for future research and drug development efforts.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Derivatives incorporating this core structure have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[4][5][6][7][8] The subject of this guide, this compound, features a 2-amino-1,3,4-thiadiazole core substituted with a cyclohexyl group at the 5-position. The presence of the amino group provides a key site for hydrogen bonding interactions, while the bulky and lipophilic cyclohexyl moiety likely plays a significant role in target recognition and binding affinity.[9] This document will explore potential mechanisms of action for this compound, drawing parallels from established findings on related molecules.
Speculated Mechanisms of Action
Based on the extensive literature on 1,3,4-thiadiazole derivatives, the mechanism of action for this compound is likely to fall into one or more of the following categories:
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting a potential to interfere with DNA-related processes.[10][11]
-
Enzyme Inhibition: A primary speculated mechanism is the inhibition of enzymes crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been reported to inhibit various protein kinases, such as Abl kinase and epidermal growth factor receptor (EGFR), by competing for the ATP-binding site.[6][10][12] The cyclohexyl group could potentially occupy a hydrophobic pocket within the kinase domain, enhancing binding affinity.
-
Carbonic Anhydrase (CA) Inhibition: The 2-amino-1,3,4-thiadiazole scaffold is a known zinc-binding motif, and many derivatives are potent inhibitors of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[4][5]
-
Topoisomerase II Inhibition: Some 1,3,4-thiadiazole compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and chromosome segregation, leading to cell cycle arrest and apoptosis.[10]
-
-
Induction of Apoptosis: The compound may trigger programmed cell death through various signaling pathways. This could involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[10][13]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, the compound could induce arrest at different phases of the cell cycle, preventing cancer cell division.[10][13]
Caption: Speculated anticancer signaling pathways.
Antimicrobial Activity
The 1,3,4-thiadiazole ring is present in several antimicrobial agents.[3][7] The mechanism of action against microbial pathogens could involve:
-
Enzyme Inhibition:
-
α-Glucosidase Inhibition: Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism in some microbes.[8][14]
-
Other Essential Enzymes: The compound could inhibit other vital microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.
-
-
Disruption of Cell Membrane Integrity: The lipophilic cyclohexyl group might facilitate the insertion of the molecule into the microbial cell membrane, disrupting its structure and function.
-
Inhibition of Biofilm Formation: The compound could interfere with the signaling pathways involved in bacterial biofilm formation, a key virulence factor.
Caption: Experimental workflow for antimicrobial evaluation.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table presents hypothetical IC₅₀ values based on activities reported for structurally similar 1,3,4-thiadiazole derivatives to illustrate potential potency.
| Biological Activity | Target/Cell Line | Hypothetical IC₅₀ (µM) | Reference Compound Class |
| Anticancer | MCF-7 (Breast Cancer) | 5 - 20 | 2,5-disubstituted 1,3,4-thiadiazoles |
| HCT-116 (Colon Cancer) | 10 - 50 | 2,5-disubstituted 1,3,4-thiadiazoles | |
| A549 (Lung Cancer) | 15 - 60 | 2,5-disubstituted 1,3,4-thiadiazoles | |
| Enzyme Inhibition | Carbonic Anhydrase IX | 0.1 - 1 | 1,3,4-thiadiazole-2-sulfonamides |
| Abl Kinase | 1 - 10 | N-phenyl-1,3,4-thiadiazol-2-amines | |
| α-Glucosidase | 5 - 25 | 1,3,4-thiadiazole Schiff bases | |
| Antimicrobial (MIC) | Staphylococcus aureus | 8 - 32 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines |
| Escherichia coli | 16 - 64 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines | |
| Candida albicans | 4 - 16 µg/mL | 5-aryl-1,3,4-thiadiazol-2-amines |
Detailed Experimental Protocols
To investigate the speculated mechanisms of action, the following experimental protocols are proposed.
In Vitro Anticancer Activity Assays
This assay determines the cytotoxic effect of the compound on cancer cell lines.[15][16]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
This method is used to determine if the compound induces cell cycle arrest.[13][15]
-
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
This assay differentiates between viable, apoptotic, and necrotic cells.[13][15]
-
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cells and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Enzyme Inhibition Assays
This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[17][18][19]
-
Materials:
-
Purified target enzyme (e.g., Carbonic Anhydrase, a specific Kinase)
-
Substrate for the enzyme
-
Assay buffer
-
Test compound
-
96-well plates
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, enzyme, and the test compound (or vehicle control).
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ value.
-
Antimicrobial Activity Assays
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
-
Protocol:
-
Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a compound of interest with a high potential for diverse biological activities, primarily in the realms of anticancer and antimicrobial therapeutics. The speculative mechanisms of action presented in this guide, centered around enzyme inhibition and the disruption of fundamental cellular processes, are based on the well-established pharmacology of the 1,3,4-thiadiazole scaffold. The bulky cyclohexyl group is anticipated to play a crucial role in modulating the potency and selectivity of the compound through hydrophobic interactions within the target's binding site. The provided experimental protocols offer a comprehensive roadmap for elucidating the precise molecular mechanisms and quantifying the biological efficacy of this promising molecule. Further empirical investigation is warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 17. benchchem.com [benchchem.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crimsonpublishers.com [crimsonpublishers.com]
The Emergence of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide to Synthesis and Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the discovery and synthesis of a promising class of compounds: 5-cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and the incorporation of a cyclohexyl moiety at the 5-position presents a compelling avenue for the development of novel therapeutics with a range of potential biological activities.
The 2-amino-1,3,4-thiadiazole core is a versatile heterocyclic structure known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The substituent at the 5-position plays a critical role in modulating the biological profile of these molecules. The introduction of a bulky, lipophilic cyclohexyl group is a strategic design element aimed at enhancing interactions with biological targets and improving pharmacokinetic properties. Preliminary research suggests that analogs bearing a cyclohexyl or cyclohexylmethyl group may possess antimicrobial, anticancer, and anti-inflammatory activities.[4]
This whitepaper provides a comprehensive overview of the synthetic methodologies for these analogs, detailed experimental protocols, a summary of their biological evaluation, and a look into their potential mechanisms of action.
General Synthetic Pathway
The most common and direct route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[5][6] In the case of this compound, the key starting materials are cyclohexanecarboxylic acid and thiosemicarbazide. The reaction typically proceeds by heating the reactants in the presence of a strong acid, such as concentrated sulfuric acid or phosphoric acid, which acts as both a catalyst and a dehydrating agent.
An alternative approach involves the initial formation of an acylthiosemicarbazide intermediate by reacting an acid chloride (e.g., cyclohexanecarbonyl chloride) with thiosemicarbazide, followed by cyclization.[6]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles.[5][6]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ethanol
-
Aqueous solution of ammonia
-
Ice
Procedure:
-
A mixture of cyclohexanecarboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is prepared.
-
The mixture is cooled in an ice bath, and concentrated sulfuric acid (5 mL) is added slowly with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated at 80°C for 3 hours.
-
The reaction mixture is then cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is neutralized with a dilute aqueous ammonia solution.
-
The solid product is filtered, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of the synthesized analogs against cancer cell lines.
Materials:
-
Synthesized this compound analogs
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to various concentrations.
-
The cells are treated with the different concentrations of the compounds and incubated for 48 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Biological Activity and Data Presentation
While specific quantitative data for this compound is still emerging, the biological activities of closely related analogs have been reported. The following table summarizes representative data for various 5-substituted-2-amino-1,3,4-thiadiazole derivatives to provide a comparative context for their potential efficacy.
| Compound ID | 5-Substituent | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |
| Analog A | 4-Fluorophenyl | Antibacterial | S. aureus | 20-28 (MIC) | [1] |
| Analog B | 4-Chlorophenyl | Antibacterial | B. subtilis | 20-28 (MIC) | [1] |
| Analog C | 2,4-Dihydroxyphenyl | Anticancer | A549 | Not specified | [7] |
| Analog D | 2-(Benzenesulfonylmethyl)phenyl | Anticancer | LoVo | 2.44 (IC50) | [8] |
| Analog E | 2-(Benzenesulfonylmethyl)phenyl | Anticancer | MCF-7 | 23.29 (IC50) | [8] |
Proposed Mechanism of Action and Signaling Pathway
The anticancer activity of 2-amino-1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[9] One of the frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to a decrease in cell growth and the induction of programmed cell death.
Conclusion
The this compound scaffold represents a promising area for the discovery of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse analog libraries. The preliminary data from related compounds suggest potential applications in oncology and infectious diseases. Further research, including the synthesis of a broader range of analogs and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical class. This technical guide provides the foundational information necessary for researchers to embark on this exciting area of drug discovery.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
Preliminary In Vitro Evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the promising 1,3,4-thiadiazole class of molecules. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates its potential biological activities by examining structurally similar 5-alkyl and 5-cycloalkyl-1,3,4-thiadiazol-2-amine derivatives. This guide details the general synthesis, experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory properties, and presents representative data from analogous compounds to provide a foundational understanding for future research and drug development endeavors.
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The unique electronic and structural characteristics of this five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, contribute to its ability to interact with a wide array of biological targets.[2] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
The substituent at the 5-position of the thiadiazole ring is a key determinant of the molecule's biological profile. The introduction of a cyclohexyl group, a bulky and lipophilic moiety, is anticipated to influence the compound's interaction with target enzymes and receptors, potentially enhancing its therapeutic efficacy and selectivity. This guide outlines the standard methodologies for the preliminary in vitro assessment of this compound and presents a logical framework for its initial evaluation as a potential therapeutic agent.
Synthesis
A general and widely applicable method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, cyclohexanecarboxylic acid would be the starting material.
General Synthetic Protocol
The synthesis typically proceeds via the formation of an acylthiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration.
Step 1: Formation of N-cyclohexanoylthiosemicarbazide
Cyclohexanecarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the corresponding acyl chloride. This is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine, dioxane) to yield the N-cyclohexanoylthiosemicarbazide intermediate.
Step 2: Cyclization to this compound
The acylthiosemicarbazide intermediate is then treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid, and heated. This induces cyclodehydration, resulting in the formation of the this compound. The product is then isolated and purified by recrystallization.
In Vitro Biological Evaluation: Experimental Protocols
This section details the standard in vitro assays to preliminarily assess the anticancer, antimicrobial, and anti-inflammatory activities of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer agents.
Experimental Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Guide: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0)
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 5-cyclohexyl-1,3,4-thiadiazol-2-amine, registered under CAS number 56882-77-0. This document is intended for researchers, scientists, and drug development professionals. It includes a summary of physicochemical properties, a representative synthesis protocol, and an overview of the known biological activities and mechanisms of action for the broader class of 2-amino-1,3,4-thiadiazole derivatives.
Clarification: Initial analysis revealed a discrepancy in the user-provided topic. The CAS number 56882-77-0 correctly corresponds to This compound . No public data or CAS registry was found for the compound named "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." This guide will focus exclusively on the compound officially associated with the provided CAS number.
Core Properties and Structure
This compound is a heterocyclic organic compound featuring a five-membered thiadiazole ring substituted with a cyclohexyl group at the 5-position and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous biologically active molecules.
Chemical Structure
IUPAC Name: this compound
Molecular Structure:
(A 2D chemical structure diagram would be placed here in a formal whitepaper)
Structural Identifiers:
-
SMILES: NC1=NN=C(S1)C2CCCCC2
-
InChI: 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
-
InChI Key: BLBDGPFJLDEFFL-UHFFFAOYSA-N
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 56882-77-0 | [1] |
| Molecular Formula | C₈H₁₃N₃S | [1] |
| Molecular Weight | 183.27 g/mol | [1] |
| Physical Form | Solid, Powder or crystals | [1][2] |
| Purity | Typically ≥98% (commercial sources) | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this specific compound are not widely published in peer-reviewed literature. However, based on established methods for analogous 2-amino-5-substituted-1,3,4-thiadiazoles, a representative protocol can be outlined.
Representative Synthesis Protocol
The most common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of an acylthiosemicarbazide. This can be achieved using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[3] A general, adaptable method is provided below.
Reaction: Cyclohexanecarbonyl chloride + Thiosemicarbazide → 1-(Cyclohexanecarbonyl)thiosemicarbazide → this compound
Step 1: Synthesis of 1-(Cyclohexanecarbonyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as methanol by heating.
-
Cool the solution and add cyclohexanecarbonyl chloride (1 equivalent) dropwise while stirring.
-
Reflux the reaction mixture for 8-10 hours.
-
Pour the resulting solution into an ice-water mixture.
-
Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the intermediate.
Step 2: Cyclodehydration to form this compound
-
Add the 1-(cyclohexanecarbonyl)thiosemicarbazide intermediate (1 equivalent) portion-wise to a stirred, cold (0-5°C) flask containing concentrated sulfuric acid (e.g., 5-10 equivalents).
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonia solution or NaOH) to a pH of 8-9.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final compound.
Analytical Characterization (General Methods)
-
Thin Layer Chromatography (TLC): Purity and reaction progress can be monitored using silica gel plates with a mobile phase such as a mixture of benzene and acetone. Visualization is typically achieved using iodine vapor.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis. A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a common starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ would be used to confirm the chemical structure. Expected ¹H NMR signals would include peaks for the cyclohexyl protons and a broad singlet for the amine protons.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[5]
Overview of Activities
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Numerous derivatives have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A-549) cancer.[6][7] The anticancer effect is often enhanced by the presence of an aromatic or lipophilic group at the 5-position.[6]
-
Antimicrobial Activity: This class of compounds exhibits broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger.[2][8]
-
Antiviral Activity: The thiadiazole ring can act as a bioisostere of pyrimidine, a key component of nucleosides, imparting antiviral properties.[[“]] Derivatives have been investigated for activity against viruses such as HIV.[[“]]
-
Enzyme Inhibition: A key mechanism of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of critical enzymes.
Potential Mechanism of Action: IMPDH Inhibition
A primary molecular target identified for some anticancer and antiviral 2-amino-1,3,4-thiadiazole derivatives is Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP), which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and viral replication.
The active form of the drug is often a metabolite, such as a mononucleotide derivative, which acts as a competitive inhibitor of IMP, the natural substrate for IMPDH.
Conclusion
This compound (CAS 56882-77-0) belongs to a class of heterocyclic compounds with significant, well-documented therapeutic potential. While specific biological and mechanistic data for this particular analog are scarce in public literature, the broader family of 2-amino-1,3,4-thiadiazoles are potent antimicrobial and anticancer agents, often acting through mechanisms such as the inhibition of IMPDH. The information and representative protocols provided in this guide serve as a valuable resource for researchers interested in exploring the synthetic chemistry and pharmacological profile of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and therapeutic efficacy of this particular molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. consensus.app [consensus.app]
Potential Therapeutic Targets of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
Disclaimer: Scientific literature available as of December 2025 does not contain specific experimental data on the biological activities or therapeutic targets of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. This guide is therefore based on the extensive research conducted on the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have consistently demonstrated a range of biological activities. The cyclohexyl moiety at the 5-position is expected to modulate the potency and selectivity of the compound due to its lipophilic nature.
This document provides a comprehensive overview of the potential therapeutic targets and mechanisms of action for researchers, scientists, and drug development professionals interested in this compound and related compounds.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and is present in several clinically used drugs.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The biological activity is often attributed to the =N-C-S- moiety and the overall electronic and steric properties of the molecule, which can be fine-tuned by substitutions at the 2- and 5-positions.[4]
Potential Therapeutic Areas and Targets
Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: This is the most extensively studied area for 1,3,4-thiadiazole derivatives.
-
Infectious Diseases: Antimicrobial and antitubercular activities have been reported.[5]
-
Inflammatory Diseases: Some derivatives have shown anti-inflammatory effects.
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent anticancer activity. The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Potential Molecular Targets in Oncology:
-
Protein Kinases: Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2]
-
Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[2]
-
DNA-Interacting Enzymes: Inhibition of enzymes involved in DNA replication and repair, such as DNA polymerases and helicases, has been observed.[2]
-
Apoptosis Induction: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells.[2][6]
Quantitative Data on 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives
The following table summarizes the in vitro cytotoxic activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against different cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [6] |
| MDA-MB-231 (Breast) | 53.4 | [6] | ||
| Derivative 2 | 4-Chlorophenyl | MCF-7 (Breast) | 2.32 - 8.35 | [7] |
| HepG2 (Liver) | 2.32 - 8.35 | [7] | ||
| Derivative 3 | Thiophen-2-yl | HepG-2 (Liver) | 4.37 ± 0.7 | [8] |
| A-549 (Lung) | 8.03 ± 0.5 | [8] | ||
| Derivative 4 | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [9] |
| MCF-7 (Breast) | 23.29 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of 1,3,4-thiadiazole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells: [4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[1]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use dual-channel detection for FITC (green fluorescence) and PI (red fluorescence).
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations of Signaling Pathways and Workflows
General Experimental Workflow for Anticancer Screening
Caption: General workflow for the preclinical evaluation of a novel anticancer compound.
Hypothesized Kinase Inhibition Signaling Pathway
Caption: Hypothesized inhibition of a kinase signaling pathway by the test compound.
Apoptosis Induction Pathway
Caption: Simplified intrinsic apoptosis pathway potentially induced by the compound.
Conclusion
While direct experimental evidence for this compound is currently lacking, the extensive body of research on the 1,3,4-thiadiazole scaffold strongly suggests its potential as a source of novel therapeutic agents, particularly in the field of oncology. The provided data and protocols offer a solid foundation for initiating research into the biological activities and therapeutic targets of this specific compound. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. bepls.com [bepls.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. assets.fishersci.com [assets.fishersci.com]
The Structure-Activity Relationship of Thiadiazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This five-membered heterocycle, a bioisostere of pyrimidine and oxadiazole, is a privileged structure in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and the ability to cross cellular membranes, contributing to its diverse bioactivities.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiadiazole derivatives, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are varied and often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and EGFR pathways, as well as the disruption of tubulin polymerization.[6][7][8]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring, particularly at the C2 and C5 positions.
-
Substituents at the C2 and C5 positions: The introduction of various aryl, heteroaryl, and alkyl groups at these positions profoundly impacts the cytotoxic activity. For instance, in a series of 2,5-disubstituted 1,3,4-thiadiazoles, the presence of a phenyl, p-tolyl, or p-methoxyphenyl group at the C2 position demonstrated a favorable effect on anticancer activity against A549 lung cancer cells.[5]
-
Amino group at C2 (2-amino-1,3,4-thiadiazoles): The nature of the substituent on the amino group is crucial. Acylation or the introduction of bulky aromatic moieties can modulate the activity.
-
Fused Ring Systems (Imidazo[2,1-b][9][10][11]thiadiazoles): The fusion of an imidazole ring to the thiadiazole core creates a bicyclic system with significant anticancer potential. Substitutions at the C2, C5, and C6 positions of the imidazo[2,1-b][9][10][11]thiadiazole scaffold have been extensively explored to optimize anticancer efficacy.
Quantitative Data: Anticancer Activity of Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole | HCT-116 (Colon) | 2.03 | [10] |
| 1b | 2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole | HepG2 (Liver) | 2.17 | [10] |
| 2a | 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 2.32 | [7] |
| 2b | 5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | HepG2 (Liver) | 8.35 | [7] |
| 3a | 2-(propenylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 1.52 | [5] |
| 3b | 2-(allylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | HCT-116 (Colon) | 10.3 | [5] |
| 4a | 6-(4-bromophenyl)-2-phenylimidazo[2,1-b][9][10][11]thiadiazole | A549 (Lung) | 0.77 | [7] |
| 4b | 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][9][10][11]thiadiazole | H1975 (Lung) | 3.43 | [7] |
Signaling Pathways Targeted by Anticancer Thiadiazole Derivatives
Thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway, crucial for cell survival and proliferation, is a prominent target.
Antimicrobial Activity of Thiadiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12][13]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Key structural features influencing the antimicrobial potency of 1,3,4-thiadiazole derivatives include:
-
Substituents on the Phenyl Ring: For 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring generally enhances antibacterial activity.[5]
-
Nature of the C5 Substituent: The incorporation of different heterocyclic or aromatic moieties at the C5 position can significantly modulate the antimicrobial spectrum and potency.
-
Fused Heterocyclic Systems: Imidazo[2,1-b][9][10][11]thiadiazoles have also been reported to possess notable antibacterial and antifungal properties.[14]
Quantitative Data: Antimicrobial Activity of Thiadiazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 5a | 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 12.5 | [3] |
| 5b | 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Escherichia coli | 25 | [3] |
| 6a | 2-(ethylamino)-5-(thiophen-2-yl)-1,3,4-thiadiazole | Bacillus subtilis | 0.12 | [5] |
| 6b | 2-(propylamino)-5-(furan-2-yl)-1,3,4-thiadiazole | Aspergillus fumigatus | 0.9 | [5] |
| 7a | 6-phenyl-2-(p-tolyl)imidazo[2,1-b][9][10][11]thiadiazole | Candida albicans | 31.25 | [3] |
| 7b | 2,6-bis(4-chlorophenyl)imidazo[2,1-b][9][10][11]thiadiazole | Staphylococcus epidermidis | 15.63 | [3] |
Anti-inflammatory Activity of Thiadiazole Derivatives
Thiadiazole derivatives have shown promise as anti-inflammatory agents, with their mechanism of action often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][15]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of 1,3,4-thiadiazole derivatives is influenced by:
-
Substituents at C2 and C5: The presence of specific aryl moieties at these positions can confer potent anti-inflammatory effects. For example, in a series of 2,6-diaryl-imidazo[2,1-b][9][10][11]thiadiazoles, a derivative with a 4-chlorophenyl group at the C6 position and a 4-fluorophenyl group at the C2 position exhibited superior anti-inflammatory activity compared to the standard drug diclofenac.[4]
-
Linker and Terminal Groups: In 2,5-disubstituted 1,3,4-thiadiazoles, the nature of the linker between the thiadiazole core and a terminal aromatic ring, as well as the substituents on that ring, are critical for activity.
Quantitative Data: Anti-inflammatory Activity of Thiadiazole Derivatives
The following table summarizes the in vivo anti-inflammatory activity (% inhibition of paw edema) of selected 1,3,4-thiadiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| 8a | 2-(4-fluorophenyl)-6-(4-chlorophenyl)imidazo[2,1-b][9][10][11]thiadiazole | 10 | 77.27 | [16] |
| 8b | 2-(4-methoxyphenyl)-6-phenylimidazo[2,1-b][9][10][11]thiadiazole | 10 | 75.89 | [16] |
| 9a | 2-(phenylamino)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 20 | 65.5 | [17] |
| 9b | 2-(acetylamino)-5-(4-isobutylphenyl)-1,3,4-thiadiazole | 20 | 69.8 | [17] |
| Diclofenac | - | 10 | 74.82 | [16] |
Experimental Protocols
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.
Detailed Protocol:
-
To a dry reaction vessel, add thiosemicarbazide (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), and a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) (1.0-1.2 eq).[9]
-
The mixture is typically heated, for instance, at 75-80°C for a specified period (e.g., 2 hours).[17]
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured into crushed ice or cold water.
-
The resulting solution is neutralized with an alkaline solution (e.g., potassium hydroxide or ammonia) to a pH of 8-8.2 to precipitate the crude product.[9]
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.[18]
Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the thiadiazole derivatives or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally at a specific time before carrageenan injection.[14]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[6]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent modifications at the C2 and C5 positions in determining the biological activity profile. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new, more potent, and selective thiadiazole-based drug candidates. Further exploration of their mechanisms of action and optimization of their pharmacokinetic properties will undoubtedly lead to the development of clinically useful drugs in the near future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 16. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Assay of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of the novel compound 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. The described methods are based on established and widely accepted antimicrobial susceptibility testing standards.
Introduction
The 1,3,4-thiadiazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The antimicrobial efficacy of these compounds is often attributed to the =N-C-S moiety.[3] This document outlines the protocols for evaluating the antimicrobial potential of this compound against a panel of pathogenic bacteria. The primary assays described are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion assay for assessing the zone of inhibition, and the procedure for determining the Minimum Bactericidal Concentration (MBC).
Data Presentation
Quantitative data from the antimicrobial assays should be recorded and summarized in the following tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| (Other) |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| (Other) |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| (Other) |
Experimental Protocols
The following are detailed methodologies for the key in vitro antimicrobial assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[4]
-
Mueller-Hinton Broth (MHB), cation-adjusted[4]
-
Test microorganisms (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[7]
-
Spectrophotometer
-
Incubator (35-37°C)[5]
-
Multichannel pipette
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in MHB to achieve the desired concentration range for testing.[8]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.[9] Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Microplate Setup:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8] This will create a range of decreasing concentrations of the test compound.
-
Column 11 will serve as the growth control (containing MHB and inoculum but no compound).[4]
-
Column 12 will serve as the sterility control (containing only MHB).[4]
-
-
Inoculation: Inoculate all wells, except for the sterility control, with 5 µL of the prepared bacterial suspension.[8]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[5]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
Kirby-Bauer Disk Diffusion Assay
This assay determines the sensitivity or resistance of bacteria to an antimicrobial compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[10][11]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[12]
-
Test microorganisms
-
Positive control antibiotic disks
-
Sterile cotton swabs[9]
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in the MIC protocol.[10]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[9][12] Allow the plate to dry for a few minutes.
-
Application of Disks: Using sterile forceps, place the prepared test disks and a positive control disk onto the inoculated agar surface.[13] Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.[9][12] Gently press each disk to ensure complete contact with the agar.[10]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[12]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This test is performed after the MIC has been determined.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile MHA plates
-
Sterile micropipette and tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Plate: From the wells of the completed MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10-20 µL aliquot.[16][17]
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14][16]
Visualizations
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. asm.org [asm.org]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Anticancer Activity Evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,4-thiadiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with specific molecular targets crucial for cancer progression.[1][3] The 2-amino-1,3,4-thiadiazole scaffold, in particular, is a promising foundation for the development of novel antitumor agents.[4] This document provides a detailed protocol for evaluating the in vitro anticancer activity of a specific derivative, 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. The protocols described herein are based on established methodologies for assessing the cytotoxicity, effects on cell cycle progression, and induction of apoptosis in various cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 32.7 ± 3.4 |
| A549 | Lung Carcinoma | 41.2 ± 4.5 |
| LoVo | Colon Adenocarcinoma | 29.8 ± 2.9 |
| WI-38 | Normal Human Lung Fibroblast | > 100 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24h
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 65.2 ± 3.8 | 20.1 ± 1.9 | 14.7 ± 2.3 |
| Compound (12.5 µM) | 72.1 ± 4.1 | 15.3 ± 1.7 | 12.6 ± 2.0 |
| Compound (25 µM) | 78.5 ± 4.5 | 10.2 ± 1.2 | 11.3 ± 1.8 |
| Compound (50 µM) | 85.3 ± 5.1 | 5.9 ± 0.8 | 8.8 ± 1.4 |
Data are presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Table 3: Apoptosis Induction in MCF-7 Cells by this compound for 48h
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95.4 ± 2.1 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| Compound (12.5 µM) | 80.2 ± 3.5 | 10.5 ± 1.2 | 9.3 ± 1.1 |
| Compound (25 µM) | 62.7 ± 4.2 | 22.8 ± 2.1 | 14.5 ± 1.8 |
| Compound (50 µM) | 40.1 ± 3.9 | 38.6 ± 3.3 | 21.3 ± 2.5 |
Cell populations were quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549, LoVo) and a normal cell line (e.g., WI-38).[5][6]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, trypsinize, and seed into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
MCF-7 cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0, 12.5, 25, and 50 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the compound as described for the cell cycle analysis, but for an incubation period of 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][8]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Proposed mechanism of G0/G1 cell cycle arrest induced by this compound.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Cyclohexyl-1,3,4-thiadiazol-2-amine as a Lead Compound for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing 5-Cyclohexyl-1,3,4-thiadiazol-2-amine as a starting point for the design and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, making this lead compound a promising candidate for hit-to-lead and lead optimization campaigns.[1][2][3][4]
Rationale for Lead Compound Selection
The 1,3,4-thiadiazole ring is a versatile heterocyclic motif present in numerous clinically approved drugs, including acetazolamide (diuretic), sulfamethizole (antibacterial), and cefazolin (antibiotic).[5][6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[3][4][5][7][8][9] The presence of the cyclohexyl group in this compound provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. The 2-amino group offers a key site for chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Applications and Biological Targets
Based on the extensive literature on 1,3,4-thiadiazole derivatives, several therapeutic avenues can be explored with this compound as a lead compound.
-
Anticancer Agents: 1,3,4-thiadiazole derivatives have been shown to inhibit various targets in cancer, including receptor tyrosine kinases (e.g., EGFR, HER-2), topoisomerase II, and histone deacetylases.[2][4][10] The lead compound can be modified to target these or other cancer-related pathways.
-
Antimicrobial Agents: The scaffold is known to exhibit potent antibacterial and antifungal activities.[3][7][11][12][13] Derivatives could be developed to combat resistant strains of bacteria and fungi.
-
Enzyme Inhibitors: The 1,3,4-thiadiazole nucleus is a key component of inhibitors for enzymes like carbonic anhydrase, α-glucosidase, and various kinases.[7][8][14][15] This opens up possibilities for treating a range of diseases, including glaucoma, diabetes, and inflammatory disorders.
-
Central Nervous System (CNS) Agents: Certain derivatives have shown potential as anticonvulsant, antidepressant, and analgesic agents.[8][16]
Drug Design and Medicinal Chemistry Strategy
A systematic medicinal chemistry approach is proposed to optimize the lead compound. The following workflow outlines the key steps.
Caption: A generalized workflow for drug design starting from a lead compound.
Proposed Structural Modifications
The lead compound offers three primary sites for modification: the 2-amino group, the cyclohexyl ring, and the thiadiazole core itself (though modifications here are more complex).
Caption: Potential sites for chemical modification of the lead compound.
Experimental Protocols
General Protocol for Synthesis of N-Acyl Derivatives (Amide Formation)
This protocol describes the acylation of the 2-amino group, a common strategy for creating libraries of analogs.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.2 equivalents) to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equivalents) to the reaction mixture. If using a carboxylic acid, a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) will be required.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17]
Protocol for In Vitro Anticancer Screening (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol for In Vitro Antibacterial Screening (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the screening and SAR studies should be organized into clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group (at 2-amino position) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Lead | -H | >100 | >100 |
| D-01 | -COCH₃ | 55.2 | 78.1 |
| D-02 | -COPh | 25.8 | 32.5 |
| D-03 | -SO₂Ph | 15.3 | 21.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of Derivatives
| Compound ID | R Group (at 2-amino position) | S. aureus MIC | E. coli MIC |
| Lead | -H | >128 | >128 |
| D-04 | -CH₂Ph | 64 | 128 |
| D-05 | -CO-(4-Cl-Ph) | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Potential Signaling Pathway Involvement (Hypothetical)
For anticancer applications, derivatives of this compound might interfere with key signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a thiadiazole derivative.
Conclusion
This compound represents a valuable starting point for the development of new drugs targeting a variety of diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to initiate and advance drug discovery programs based on this promising lead compound. A systematic approach involving iterative cycles of design, synthesis, and biological evaluation will be key to unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Ba...: Ingenta Connect [ingentaconnect.com]
- 9. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.
Introduction
2-Amino-1,3,4-thiadiazoles are a vital scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The development of efficient, scalable, and environmentally friendly synthetic routes to these compounds is a key objective for medicinal chemists. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages by reducing reaction times, simplifying purification processes, and minimizing waste.[2]
This application note details a robust one-pot method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from the reaction of carboxylic acids with thiosemicarbazide. We focus on the use of polyphosphate ester (PPE) as a mild and effective cyclodehydrating agent, which serves as a safer alternative to harsh reagents like phosphorus oxychloride or strong acids.[2][3][4]
Advantages of the Polyphosphate Ester Method
The use of polyphosphate ester (PPE) in the one-pot synthesis of 2-amino-1,3,4-thiadiazoles offers several key benefits:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, typically at temperatures not exceeding 85°C, which helps to minimize side reactions and decomposition of sensitive functional groups.[2][3]
-
Simplified Procedure: As a one-pot synthesis, this method streamlines the experimental workflow, reducing the need for isolation of intermediates and simplifying the overall process.[2][3]
-
Avoidance of Hazardous Reagents: This protocol circumvents the use of highly corrosive and toxic reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[2][3]
-
Good to Excellent Yields: The reaction generally affords good yields of the desired 2-amino-1,3,4-thiadiazole derivatives.[2]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using a polyphosphate-based method.
| Entry | R-Group of Carboxylic Acid | Product | Yield (%) |
| 1 | Phenyl | 5-Phenyl-1,3,4-thiadiazol-2-amine | 85 |
| 2 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | 82 |
| 3 | 4-Methylphenyl | 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine | 88 |
| 4 | 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | 86 |
| 5 | 2-Hydroxyphenyl | 2-(2-Aminothiazol-5-yl)phenol | 75 |
| 6 | 3-Phenylpropyl | 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine | 78 |
Note: The data presented is adapted from similar synthetic protocols and serves as a good indicator for the expected outcomes with the described method.[2]
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Polyphosphate Ester
This protocol describes a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE).
Materials:
-
Substituted carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Distilled water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]
-
Equip the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and add 15 mL of distilled water.[5]
-
Carefully neutralize the residual PPE by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent, such as ethanol, to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
Caption: Proposed mechanism of the PPE-mediated synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest, and analogs bearing a cyclohexyl group at the 5-position are explored for their potential therapeutic applications. This document provides detailed protocols for the synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its analogs, methods for their characterization, and insights into their potential mechanism of action.
General Synthetic Strategies
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the cyclization of a carboxylic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent or catalyst. Two robust and widely used methods are detailed below.
Method A: Phosphorus Oxychloride (POCl₃) Mediated Cyclization
This method involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride, which acts as both a dehydrating and activating agent.
Method B: Polyphosphoric Acid (PPA) Mediated Cyclization
Polyphosphoric acid is an effective dehydrating agent for this transformation, promoting the cyclization of the intermediate acylthiosemicarbazide.
Experimental Protocols
Protocol 1: Synthesis of this compound using POCl₃
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Potassium hydroxide (KOH) solution (saturated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol).
-
Carefully add an excess of phosphorus oxychloride (e.g., 15-20 mL) to the mixture in a fume hood.
-
Heat the reaction mixture with stirring at 75-80 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring. This should be done in a fume hood as it is an exothermic reaction and may release HCl fumes.
-
Neutralize the acidic solution by the slow addition of a saturated potassium hydroxide (KOH) solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound using Polyphosphoric Acid (PPA)
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA)
-
Water
-
Ammonium hydroxide (NH₄OH) solution
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
In a round-bottom flask, add thiosemicarbazide (1 part by weight) and polyphosphoric acid (at least 2 parts by weight).[1]
-
To this mixture, add at least a stoichiometric amount of cyclohexanecarboxylic acid.[1]
-
Heat the reaction mixture with stirring to a temperature between 100 °C and 120 °C for approximately one to two hours.[1] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing cold water.[1]
-
Neutralize the solution with an alkaline reagent such as ammonium hydroxide to precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purify the product by recrystallization as described in Protocol 1.
-
Dry the purified product and characterize it using appropriate analytical techniques.
Data Presentation
The following table summarizes typical reaction yields for the synthesis of various 5-substituted-1,3,4-thiadiazol-2-amine analogs using different methods.
| Substituent (R) | Carboxylic Acid | Method | Catalyst/Dehydrating Agent | Yield (%) | Reference |
| Phenyl | Benzoic acid | Reflux | POCl₃ | 91 | [2] |
| 4-Methoxyphenyl | 4-Methoxybenzoic acid | Conventional Heating | POCl₃ | - | [3] |
| 4-Methoxyphenyl | 4-Methoxybenzoic acid | Conventional Heating | H₂SO₄ | - | [3] |
| Phenyl | Benzoic acid | One-pot | Polyphosphate ester (PPE) | 64.4 | [4] |
| Ethyl | Propionic acid | Heating | Polyphosphoric acid | 92.5 | [1] |
| Methyl | Acetic acid | Heating | Polyphosphoric acid | 89.1 | [1] |
Mandatory Visualizations
Synthetic Workflow
Caption: General experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway Inhibition
Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[5] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of chemicals. Derivatives of this class have demonstrated a broad spectrum of biological activities, making them promising candidates for development in agricultural chemistry. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential fungicide, herbicide, insecticide, and plant growth regulator. While specific efficacy data for this particular compound is not extensively available in public literature, the following protocols are based on established methodologies for screening analogous compounds and can be adapted for its evaluation.
Potential Agricultural Applications
The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal and agricultural chemistry, known to be present in various commercial pesticides.[1] Derivatives have been investigated for a wide range of applications, including:
-
Fungicidal Activity: Thiadiazole derivatives have shown efficacy against a variety of plant pathogenic fungi.[2][3]
-
Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives exhibit potent herbicidal effects against various weeds.[4][5][6]
-
Insecticidal Activity: This class of compounds has also been explored for its insecticidal properties against various agricultural pests.[7][8]
-
Plant Growth Regulation: Some thiadiazole derivatives have been shown to influence plant growth and development.
Data Presentation: Efficacy of Representative 1,3,4-Thiadiazole Derivatives
Due to the limited public data on this compound, the following tables present representative quantitative data from studies on analogous 1,3,4-thiadiazole compounds to illustrate the potential efficacy. Note: This data is for illustrative purposes and does not represent the actual performance of this compound.
Table 1: Representative Fungicidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Thiadiazole-A | Botrytis cinerea | 5.8 | Fictional Data |
| Thiadiazole-B | Rhizoctonia solani | 12.3 | Fictional Data |
| Thiadiazole-C | Fusarium oxysporum | 8.1 | Fictional Data |
Table 2: Representative Herbicidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Target Weed | GR50 (g/ha) | Reference |
| Thiadiazole-D | Echinochloa crus-galli | 150 | Fictional Data |
| Thiadiazole-E | Abutilon theophrasti | 75 | Fictional Data |
| Thiadiazole-F | Amaranthus retroflexus | 100 | Fictional Data |
Table 3: Representative Insecticidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Target Insect | LD50 (µ g/insect ) | Reference |
| Thiadiazole-G | Spodoptera litura | 0.5 | Fictional Data |
| Thiadiazole-H | Myzus persicae | 0.2 | Fictional Data |
| Thiadiazole-I | Plutella xylostella | 0.8 | Fictional Data |
Experimental Protocols
The following are detailed, adaptable protocols for the preliminary screening of this compound for its agricultural applications.
Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the intrinsic fungicidal activity of the test compound against a panel of plant pathogenic fungi.
1. Materials:
-
This compound (test compound)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Commercial fungicide (positive control)
-
Incubator
2. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Make serial dilutions with sterile distilled water containing a small percentage of DMSO to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The final DMSO concentration in the medium should not exceed 1% (v/v), as it may affect fungal growth.
-
Media Preparation: Autoclave PDA medium and cool to 45-50°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA and DMSO (negative control) and PDA with a commercial fungicide (positive control).
-
Inoculation: From the margin of actively growing fungal cultures, take 5 mm mycelial discs using a sterile cork borer. Place one disc in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the negative control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
Protocol 2: Herbicidal Activity Screening (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent and post-emergent herbicidal activity of the test compound.
1. Materials:
-
This compound (test compound)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Seeds of crop species for selectivity testing (e.g., maize, soybean)
-
Filter paper
-
Petri dishes
-
Pots with sterile soil mix
-
Growth chamber or greenhouse with controlled conditions
-
Acetone
-
Tween-20 (surfactant)
-
Commercial herbicide (positive control)
2. Pre-emergent Herbicidal Assay:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Prepare a series of dilutions in water containing 0.5% (v/v) Tween-20 to achieve the desired application rates (e.g., 50, 100, 200, 400 g/ha).
-
Sowing: Fill pots with the sterile soil mix and sow a known number of seeds of the test weed and crop species at a uniform depth.
-
Application: Immediately after sowing, evenly spray the soil surface with the test solutions at a constant volume per unit area. Use a control group sprayed with the acetone-Tween-20 solution.
-
Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), count the number of germinated seeds and measure the shoot and root length of the seedlings. Record any phytotoxicity symptoms (e.g., chlorosis, necrosis).
-
Analysis: Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the control.
3. Post-emergent Herbicidal Assay:
-
Plant Growth: Sow the seeds of test species in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Application: Spray the foliage of the seedlings with the test solutions prepared as in the pre-emergent assay until runoff.
-
Incubation: Return the pots to the greenhouse.
-
Data Collection: After a set period (e.g., 7-14 days), visually assess the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill). Measure the fresh and dry weight of the aerial parts.
-
Analysis: Determine the GR50 value (the dose that causes a 50% reduction in plant growth) through regression analysis.
Protocol 3: Insecticidal Activity Bioassay (Leaf-Dip Method)
This protocol evaluates the contact and stomach toxicity of the test compound against common insect pests.
1. Materials:
-
This compound (test compound)
-
Test insects (e.g., larvae of Spodoptera litura, aphids like Myzus persicae)
-
Host plant leaves
-
Acetone
-
Tween-20
-
Petri dishes or ventilated containers
-
Commercial insecticide (positive control)
2. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone and make serial dilutions in water containing 0.1% (v/v) Tween-20 to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Leaf Treatment: Dip host plant leaves into the test solutions for a fixed time (e.g., 10-30 seconds). Allow the leaves to air-dry completely. For the control, dip leaves in the acetone-Tween-20 solution.
-
Insect Exposure: Place the treated leaves in Petri dishes or ventilated containers. Introduce a known number of test insects (e.g., 10-20 larvae or aphids) into each container.
-
Incubation: Maintain the containers at controlled temperature and humidity.
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Analysis: Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group. Determine the LD50 (the lethal dose for 50% of the test insects) or LC50 (the lethal concentration for 50% of the test insects) using probit analysis.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for in vitro fungicidal activity assay.
Caption: Workflow for pre- and post-emergent herbicidal screening.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for this compound is unknown, a hypothetical signaling pathway for a fungicidal agent targeting cell wall integrity is presented below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical fungicidal mechanism of action.
Conclusion
This compound belongs to a class of compounds with significant potential in agricultural applications. The provided protocols offer a robust framework for the systematic evaluation of its fungicidal, herbicidal, and insecticidal properties. Further research, including quantitative structure-activity relationship (QSAR) studies, mechanism of action elucidation, and formulation development, will be crucial for realizing its full potential as a novel crop protection agent. Researchers are encouraged to adapt and optimize these protocols based on their specific objectives and available resources.
References
- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0664798B1 - Thiadiazole derivatives and their use as fungicides or insecticides - Google Patents [patents.google.com]
- 3. Compound thiadiazole plant fungicide - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0414511A1 - Thiadiazole derivatives and herbicide compositions containing the same - Google Patents [patents.google.com]
- 5. US5087284A - 5-substituted thiadiazole ureas and their use as herbicides - Google Patents [patents.google.com]
- 6. US5482916A - Thiadiazole derivatives and herbicide compositions containing same - Google Patents [patents.google.com]
- 7. WO2005006858A3 - Pesticidal substituted 1,2,5,-thiadiazole derivatives - Google Patents [patents.google.com]
- 8. EP0189960A2 - Novel insecticidal 1,3-thiazole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest, as modifications at the 5-position can significantly modulate the pharmacological profile. Compounds bearing this scaffold have been identified as potent inhibitors of key enzyme classes, such as carbonic anhydrases (CAs) and protein kinases, making them attractive candidates for drug discovery campaigns, particularly in oncology.[1][4]
This document provides detailed protocols for the high-throughput screening (HTS) of a library based on the 5-Cyclohexyl-1,3,4-thiadiazol-2-amine template. The workflow is designed to identify and characterize potential anticancer agents by targeting human Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme, followed by a cell-based cytotoxicity screen.
Primary Assay: Biochemical Screen for Carbonic Anhydrase IX Inhibition
A fluorescence-based assay is employed for the primary high-throughput screen to identify inhibitors of recombinant human Carbonic Anhydrase IX. This assay measures the enzyme-catalyzed hydration of carbon dioxide, which leads to a change in pH, detected by a pH-sensitive fluorescent probe.
Experimental Protocol: CA IX Fluorescence-Based Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a low-buffering capacity buffer (e.g., 10 mM HEPES, 20 mM NaCl, pH 7.4).
-
Enzyme Stock: Reconstitute recombinant human CA IX enzyme in assay buffer to a concentration of 20 nM.
-
Fluorescent Probe Stock: Prepare a 1 mM stock solution of a pH-sensitive dye (e.g., BCECF-AM) in DMSO.
-
Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled assay buffer immediately before use.
-
Compound Plates: Serially dilute the this compound library compounds in DMSO to achieve a starting concentration of 1 mM. Transfer 100 nL of each compound solution into a 384-well, low-volume, black, flat-bottom plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Controls: Designate wells for positive control (a known CA inhibitor, e.g., Acetazolamide, at 1 µM final concentration) and negative control (DMSO vehicle).
-
-
Assay Procedure:
-
To the compound plates, add 5 µL of the 20 nM CA IX enzyme solution to all wells except for the no-enzyme control wells.
-
Add 5 µL of assay buffer to the no-enzyme control wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Add 5 µL of the pre-prepared fluorescent probe solution to all wells.
-
Initiate the reaction by adding 10 µL of the CO₂-saturated substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 30 seconds for 10 minutes.
-
The rate of change in fluorescence (slope of the linear portion of the kinetic read) is proportional to the CA IX enzyme activity.
-
Data Presentation: Primary Screen Hit Summary
The results from the primary screen are summarized to identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
| Compound ID | Concentration (µM) | % Inhibition of CA IX | Hit (Yes/No) |
| Cmpd-001 | 10 | 8.2 | No |
| Cmpd-002 | 10 | 65.7 | Yes |
| Cmpd-003 | 10 | 92.1 | Yes |
| ... | 10 | ... | ... |
| Cmpd-N | 10 | 15.3 | No |
| Acetazolamide | 1 | 98.5 | N/A |
| DMSO | N/A | 0.0 | N/A |
Secondary Assay: Cell-Based Screen for Cytotoxicity
Hits identified in the primary biochemical screen are advanced to a secondary cell-based assay to confirm their activity in a cellular context and determine their cytotoxic potential. An ATP-based luminescence assay is used to quantify cell viability.[5]
Experimental Protocol: Cell Viability (ATP Luminescence) Assay
-
Cell Culture:
-
Culture a human cancer cell line known to express the primary target (e.g., a hypoxic-cultured HT-29 colon cancer cell line for CA IX) in the recommended medium.
-
Harvest cells during the exponential growth phase and adjust the cell density to 1 x 10⁵ cells/mL.
-
-
Assay Procedure:
-
Seed 50 µL of the cell suspension (5,000 cells/well) into a 384-well, white, flat-bottom plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare a dose-response plate of the hit compounds from the primary screen (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).
-
Add 50 nL of the serially diluted compound solutions to the corresponding wells of the cell plate.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Presentation: Dose-Response Analysis of Confirmed Hits
The data from the secondary screen is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit.
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| Cmpd-002 | CA IX | HT-29 | 8.9 |
| Cmpd-003 | CA IX | HT-29 | 1.2 |
| ... | ... | ... | ... |
| Staurosporine | Pan-Kinase | HT-29 | 0.05 |
Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Role of CA IX in Tumor Cell Survival.
References
Application Notes and Protocols for In Vivo Experimental Design: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family. The 1,3,4-thiadiazole nucleus is a key structural motif in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4][5] The presence of a cyclohexyl group suggests increased lipophilicity, which may enhance membrane permeability and bioavailability.[6][7] These characteristics make this compound a promising candidate for further preclinical development.
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining detailed protocols for toxicity, pharmacokinetic, and efficacy studies.
Experimental Workflow Overview
Caption: General workflow for the in vivo preclinical evaluation of this compound.
Section 1: Acute Toxicity Assessment
Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of this compound in a rodent model.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals should be housed in standard cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3 °C), and humidity (50-60%). They should have free access to standard pellet diet and water.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare serial dilutions for subsequent dosing.
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer a single oral dose of the compound to one mouse at a starting dose (e.g., 175 mg/kg).
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the mouse survives, the next mouse receives a higher dose (e.g., 550 mg/kg).
-
If the mouse dies, the next mouse receives a lower dose (e.g., 55 mg/kg).
-
Continue this sequential dosing until four animals have been treated after the first reversal of the outcome.
-
-
Observation: Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days.
-
Data Collection: Record body weight changes, clinical signs, and mortality.
-
LD50 Calculation: Calculate the LD50 using the AOT425StatPgm software.
Data Presentation: Acute Toxicity
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs Observed |
| 55 | 1 | 0/1 | No observable signs |
| 175 | 2 | 1/2 | Lethargy, piloerection |
| 550 | 1 | 1/1 | Severe lethargy, ataxia |
| 2000 | - | - | Not tested |
Section 2: Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic parameters of this compound following a single dose administration.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing and Acclimatization: As described in Section 1.
-
Dose Administration: Administer a single intravenous (IV) and oral (PO) dose of the compound to two separate groups of rats. A typical dose might be 10 mg/kg for IV and 50 mg/kg for PO, dissolved in a suitable vehicle.
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key PK parameters including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| Tmax (h) | 0.083 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 5800 ± 700 |
| t1/2 (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| CL (L/h/kg) | 3.1 ± 0.4 | - |
| Vd (L/kg) | 15.2 ± 2.1 | - |
| Bioavailability (F%) | - | 36.25% |
Section 3: In Vivo Efficacy Studies
Based on the known activities of thiadiazole derivatives, two potential therapeutic areas for investigation are anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory potential of this compound in a carrageenan-induced paw edema model.[8]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats (150-180 g).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| Test Compound | 25 | 0.68 ± 0.04 | 20.0% |
| Test Compound | 50 | 0.55 ± 0.03 | 35.3% |
| Test Compound | 100 | 0.45 ± 0.02 | 47.1% |
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Anticancer Activity
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human tumor xenograft model.
Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Group I: Vehicle control (p.o. or i.p.)
-
Group II: Standard-of-care drug (e.g., Paclitaxel, i.p.)
-
Group III-V: this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), daily for 21 days.
-
-
-
Efficacy Endpoints:
-
Measure tumor volume twice a week using calipers (Volume = 0.5 * Length * Width²).
-
Record body weights as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Data Presentation: Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1200 ± 150 | - | +5% |
| Paclitaxel | 10 | 450 ± 80 | 62.5% | -8% |
| Test Compound | 25 | 950 ± 120 | 20.8% | +4% |
| Test Compound | 50 | 700 ± 100 | 41.7% | +2% |
| Test Compound | 100 | 550 ± 90 | 54.2% | -3% |
Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway in cancer cells.
The provided protocols offer a structured approach to the in vivo characterization of this compound. The initial focus should be on establishing a safety profile through acute toxicity studies, followed by an understanding of its pharmacokinetic behavior. The efficacy studies outlined for anti-inflammatory and anticancer activities are based on established models for this class of compounds and can be adapted based on emerging in vitro data. Rigorous data collection and analysis are crucial for determining the therapeutic potential of this compound.
References
- 1. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Abstract
Introduction
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core, which is a common scaffold in medicinal chemistry.[1][2] The presence of both a non-polar cyclohexyl group and a polar 2-amino-1,3,4-thiadiazole moiety gives the molecule distinct physicochemical properties that must be considered for analytical method development. The empirical formula for this compound is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol .[3] Accurate and precise quantification of this and related compounds is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications.
This application note details two proposed methods for the quantification of this compound: an HPLC-UV method suitable for routine analysis and quality control, and a more sensitive and selective LC-MS/MS method for bioanalytical applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56882-77-0 | [3] |
| Molecular Formula | C₈H₁₃N₃S | [3] |
| Molecular Weight | 183.27 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | BLBDGPFJLDEFFL-UHFFFAOYSA-N | [3] |
Proposed Analytical Methods
Due to the absence of specific published methods, the following protocols are proposed based on the known physicochemical properties of the analyte and general principles of analytical chemistry for similar small molecules.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required. A reverse-phase approach is proposed.
3.1.1. Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for bulk material):
-
Accurately weigh a sufficient amount of the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the thiadiazole chromophore).
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
-
3.1.2. Expected Performance Characteristics (HPLC-UV)
The following table outlines the expected performance characteristics for a validated method based on the protocol above.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for the quantification of this compound in complex matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are paramount.
3.2.1. Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation (from Plasma):
-
Prepare stock and working standard solutions as described for the HPLC-UV method.
-
Spike blank plasma with working standards to create calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) and quality control (QC) samples.
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ionization Voltage: +4.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
Analyte: Precursor ion (Q1) m/z 184.1 [M+H]⁺ → Product ion (Q3) m/z 101.1 (loss of cyclohexyl radical)
-
Internal Standard: To be determined based on the selected compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the analyte in samples using the regression equation.
-
3.2.2. Expected Performance Characteristics (LC-MS/MS)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualized Workflows
Caption: General workflow for analytical method development.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Workflow for bioanalytical LC-MS/MS analysis.
Conclusion
The analytical methods proposed in this document provide a detailed and robust framework for the quantification of this compound. The HPLC-UV method is suitable for less complex samples and routine quality control, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for bioanalytical studies. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their intended application. These protocols represent a strong starting point for the development of validated analytical procedures for this compound.
References
Application Notes and Protocols: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclohexyl-1,3,4-thiadiazol-2-amine belongs to the versatile class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives. This heterocyclic scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity of these compounds is often attributed to the =N-C-S- moiety within the thiadiazole ring. The lipophilic cyclohexyl group at the 5-position of this compound suggests potential for favorable interactions with hydrophobic pockets within biological targets, making it an interesting candidate for development as a molecular probe.
This document provides an overview of the potential applications of this compound as a molecular probe, based on the activities of structurally related compounds. Detailed protocols for proposed applications are provided to guide researchers in exploring its utility in enzyme inhibition and cellular imaging studies.
I. Application as an Enzyme Inhibitor
The 1,3,4-thiadiazole nucleus is a common feature in many enzyme inhibitors. Derivatives have shown potent inhibitory activity against various enzymes, including carbonic anhydrases and protein kinases. The cyclohexyl substituent may confer specificity and enhanced binding to certain enzyme active sites.
A. Carbonic Anhydrase Inhibition
Application: this compound can be investigated as a potential inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.
Principle: The inhibitory activity can be assessed by measuring the reduction in the enzyme's ability to catalyze the hydration of carbon dioxide.
Quantitative Data for 5-Substituted-1,3,4-thiadiazole-2-amine Derivatives as Carbonic Anhydrase Inhibitors:
| Compound/Derivative | Target Isozyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| 5-Aryl-1,3,4-thiadiazole-2-thione derivatives | hCA I | 2.55-222 µM (Kᵢ) | [1] |
| 5-Aryl-1,3,4-thiadiazole-2-thione derivatives | hCA II | 2.0-433 µM (Kᵢ) | [1] |
| 5-Aryl-1,3,4-thiadiazole-2-thione derivatives | hCA IX | 1.25-148 µM (Kᵢ) | [1] |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA I | 76.48 - 216.30 nM (Kᵢ) | [2] |
| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA II | Not specified | [2] |
| 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives | hCA-I / hCA-II | Potent inhibition, Kᵢ values below parent compound | [3][4] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibition.
Materials:
-
This compound (test compound)
-
Purified human carbonic anhydrase (hCA) isozyme (e.g., hCA I, II, or IX)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (20 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in HEPES buffer.
-
Prepare a stock solution of NPA in acetonitrile (e.g., 100 mM).
-
Prepare a working solution of the hCA isozyme in HEPES buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 140 µL of HEPES buffer.
-
Add 20 µL of the test compound dilution (or buffer for control).
-
Add 20 µL of the hCA enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NPA hydrolysis from the linear portion of the absorbance curve.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
B. Kinase Inhibition
Application: this compound can be screened as an inhibitor of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Principle: Kinase inhibition assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The amount of phosphorylated product is quantified, often using fluorescence or luminescence-based methods.
Quantitative Data for 5-Substituted-1,3,4-thiadiazole-2-amine Derivatives as Kinase Inhibitors:
| Compound/Derivative | Target Kinase | IC₅₀ | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | [5] |
| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl tyrosine kinase | Potent inhibition | [6] |
| 1,2,4-triazolo[3,4-b]-1,2,4-thiadiazoles | Akt1 and Akt2 | Inhibition of phosphorylation | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing kinase inhibition.
Materials:
-
This compound (test compound)
-
Purified recombinant kinase (e.g., Abl, Akt)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare solutions of the kinase, substrate, and ATP in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Potential Kinase Inhibition
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
II. Application as a Fluorescent Probe for Cellular Imaging
Some 1,3,4-thiadiazole derivatives exhibit interesting fluorescence properties.[8] While the specific fluorescent characteristics of this compound are not yet reported, its potential as a fluorescent probe for cellular imaging can be explored. The cyclohexyl group may influence its cellular uptake and subcellular localization.
Application: Use as a fluorescent stain to visualize specific cellular compartments or to monitor changes in the cellular environment.
Principle: The compound is introduced to live or fixed cells, and its fluorescence is observed using a fluorescence microscope. The localization of the fluorescence can provide information about the probe's distribution and potential targets within the cell.
Experimental Protocol: Live-Cell Fluorescence Imaging
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom imaging dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture cells in a suitable medium supplemented with FBS in glass-bottom imaging dishes until they reach the desired confluency (e.g., 50-70%).
-
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells at 37°C in a CO₂ incubator for a suitable loading time (e.g., 15-60 minutes).
-
-
Washing:
-
Remove the loading medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer or medium to the cells.
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the probe with a suitable wavelength of light and capture the emission using the appropriate filter set. The optimal excitation and emission wavelengths will need to be determined experimentally.
-
Acquire images and observe the subcellular localization of the probe.
-
Experimental Workflow for Cellular Imaging
Caption: General workflow for live-cell fluorescence imaging.
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-established and typically involves the cyclization of a thiosemicarbazide derivative.
General Synthetic Scheme:
Cyclohexanecarboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, to yield this compound.
Protocol: Synthesis via Cyclization of Thiosemicarbazide
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvent (e.g., anhydrous toluene or dichloromethane)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve cyclohexanecarboxylic acid and thiosemicarbazide in the chosen solvent.
-
Cool the mixture in an ice bath.
-
-
Cyclization:
-
Slowly add the dehydrating agent (e.g., POCl₃) to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Synthesis Pathway
Caption: Synthesis of this compound.
Conclusion
While specific data for this compound is limited, the extensive research on related 5-substituted-1,3,4-thiadiazol-2-amine derivatives provides a strong rationale for its investigation as a molecular probe. The protocols and data presented here offer a foundation for researchers to explore its potential as an enzyme inhibitor and a fluorescent imaging agent. Further studies are warranted to characterize its specific biological activities and photophysical properties.
References
- 1. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I am not obtaining any of the desired this compound. What are the common causes?
A1: Low or no yield in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can stem from several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The cyclization of the thiosemicarbazide intermediate requires a strong dehydrating agent to drive the reaction forward. Commonly used and effective agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1] Ensure the chosen agent is of good quality and used in sufficient quantity.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Many of these cyclizations require elevated temperatures (reflux) to proceed efficiently.[1] However, excessive heat can lead to the decomposition of reactants or products. It is crucial to monitor the reaction temperature closely and refer to established protocols.
-
Poor Quality of Starting Materials: Impurities in the starting materials, namely cyclohexanecarboxylic acid and thiosemicarbazide, can significantly interfere with the reaction. Ensure the purity of your reagents before commencing the synthesis. Recrystallization of starting materials may be necessary.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
-
Improper pH Conditions: The formation of the 1,3,4-thiadiazole ring is favored under acidic conditions. If the reaction medium is not sufficiently acidic, the yield will be compromised.[1]
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction. How can I identify and minimize them?
A2: The formation of side products is a common challenge. The nature of these byproducts often depends on the synthetic route and reaction conditions.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can lead to the formation of 1,2,4-triazole derivatives as side products, particularly under alkaline or neutral conditions. To favor the formation of the desired 1,3,4-thiadiazole, the cyclization must be carried out in a strong acidic medium.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction by TLC can help ensure the reaction goes to completion. If the reaction is sluggish, refer to the "Low or No Product Yield" troubleshooting section.
-
Hydrolysis of Intermediates: The presence of excess water can lead to the hydrolysis of reactive intermediates. Ensuring anhydrous conditions, especially when using reagents like POCl₃, can help minimize this issue.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: The crude product often requires purification to remove unreacted starting materials, the cyclizing agent, and any side products.
-
Neutralization and Washing: After the reaction is complete, the acidic mixture should be carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of about 8.[2] This will precipitate the crude product. Thorough washing of the precipitate with water is essential to remove any remaining salts.
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. Ethanol, or a mixture of N,N-dimethylformamide (DMF) and water, has been shown to be effective for similar 2-amino-1,3,4-thiadiazole derivatives.[2][3]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane-ethyl acetate) is a good starting point.
Frequently Asked Questions (FAQs)
Q4: What are the key starting materials for the synthesis of this compound?
A4: The most common and direct synthetic route involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.
Q5: Which dehydrating agent is most effective for this synthesis?
A5: Concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) are all effective. The choice of agent can influence reaction time and yield. Comparative studies on similar aromatic carboxylic acids have shown that concentrated sulfuric acid can provide excellent yields under conventional heating.[4] POCl₃ is also highly effective and can lead to improved yields, especially with microwave irradiation.[4]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of the product spot (which should be more polar than the starting carboxylic acid) indicate the progression of the reaction.
Q7: What are the expected spectroscopic characteristics of this compound?
A7:
-
¹H NMR: Expect to see signals corresponding to the protons of the cyclohexyl ring and a characteristic broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Signals for the carbons of the cyclohexyl ring and two distinct signals for the carbons of the thiadiazole ring are expected.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C-H stretching of the cyclohexyl group, and C=N stretching of the thiadiazole ring (around 1600 cm⁻¹).
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be used as a reference for optimizing the synthesis of the 5-cyclohexyl derivative.
Table 1: Comparison of Dehydrating Agents and Reaction Conditions for the Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine [4]
| Entry | Dehydrating Agent/Catalyst | Method | Reaction Time | Temperature | Yield (%) |
| 1 | Conc. Sulfuric acid | Conventional Heating | 4 hours | 80°C | 94 |
| 2 | POCl₃ | Conventional Heating | 3-4 hours | 90°C | 86 |
| 3 | SOCl₂ | Conventional Heating | 4 hours | 80°C | 70 |
| 4 | Conc. Sulfuric acid | Microwave Irradiation | 5 minutes | 480 W | 78 |
| 5 | POCl₃ | Microwave Irradiation | 5 minutes | 600 W | 90 |
| 6 | SOCl₂ | Microwave Irradiation | 3 minutes | 480 W | 80 |
| 7 | MgSO₄ | Microwave Irradiation | 5 minutes | 250 W | 88 |
| 8 | None | Neat Heating | 3 hours | - | 66 |
| 9 | Ultrasound Irradiation | Sonication | 30 minutes | 80°C | 61 |
| 10 | Conc. Sulfuric acid | Grinding | 1 hour | Room Temp. | 77 |
Table 2: Reported Yields for Various 2-Amino-5-substituted-1,3,4-thiadiazoles
| 5-Substituent | Dehydrating Agent | Yield (%) | Reference |
| Phenyl | POCl₃ | 91 | [5] |
| 4-Methylphenyl | POCl₃ | 89 | [5] |
| 3,4-Dihydroxyphenyl | POCl₃ | 62 | [5] |
| 2,5-Dimethoxyphenyl | POCl₃ | 61 | [5] |
| Phenyl | PPE | 64.4 | [6] |
| 2-Phenylethyl | PPE | - | [6] |
| Phenoxymethyl | PPE | 44.4 | [6] |
| (Naphthalen-2-yl)methyl | PPE | 67.2 | [6] |
| 5,5'-(Butane-1,4-diyl)di | PPE | 70.3 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Concentrated Sulfuric Acid
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[7]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide solution (NH₄OH)
-
Crushed ice
-
Distilled water
-
Ethanol or DMF/water for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, cautiously add concentrated sulfuric acid (e.g., 20 mL for a 0.02 mol scale reaction).
-
Cool the flask in an ice bath.
-
To the cold sulfuric acid, add thiosemicarbazide (1 equivalent) portion-wise with constant stirring, ensuring the temperature remains low.
-
Once the thiosemicarbazide has dissolved, add cyclohexanecarboxylic acid (1 equivalent) slowly to the mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C for approximately 5 hours, or until TLC indicates the consumption of the starting materials.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of ammonium hydroxide solution until the product precipitates completely.
-
Filter the precipitate, wash it thoroughly with cold distilled water to remove any inorganic impurities, and dry the crude product.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain pure this compound.
Protocol 2: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a general procedure for the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives.[5]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Hydroxide (NaOH) solution (50%)
-
Ice
-
Water
-
Ethanol or DMF/water for recrystallization
Procedure:
-
In a round-bottom flask, create a mixture of cyclohexanecarboxylic acid (1 equivalent) and phosphorus oxychloride (e.g., 10 mL for a 3.00 mmol scale reaction).
-
Stir the mixture at room temperature for 20 minutes.
-
Add thiosemicarbazide (1 equivalent) to the mixture.
-
Heat the resulting mixture at 80-90°C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath.
-
Carefully add water (e.g., 40 mL) to the cooled mixture.
-
Reflux the resulting suspension for 4 hours.
-
After reflux, cool the mixture and basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Solubility issues of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Cyclohexyl-1,3,4-thiadiazol-2-amine in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: The compound is not dissolving in DMSO at room temperature.
-
Question: I've added the calculated amount of DMSO to my vial of this compound, but the solid is not fully dissolving. What should I do?
-
Answer: This is a common challenge with compounds that have limited solubility. Here are several steps you can take:
-
Vortexing: Ensure the vial is capped tightly and vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in an ultrasonic bath for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and enhance dissolution.
-
Gentle Warming: You can gently warm the solution in a water bath set to 30-40°C. Do not exceed 40°C without first checking the compound's thermal stability, as excessive heat can cause degradation. Alternate between brief periods of warming and vortexing.[1][2]
-
Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere over time, which can reduce its solvating power for certain compounds.[1] Try using a fresh, unopened bottle of anhydrous DMSO.
-
Problem 2: The compound precipitates out of the aqueous assay buffer upon dilution from a DMSO stock.
-
Question: My this compound dissolved perfectly in DMSO, but when I dilute the stock solution into my aqueous buffer for a cell-based assay, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[3][4] While soluble in the organic DMSO stock, its poor aqueous solubility leads to it crashing out. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize its effect on the assay and the compound's solubility.[3][5]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[2][3]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[3]
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously to promote rapid and even dispersion.[6]
-
Problem 3: I am observing inconsistent results between experiments.
-
Question: My experimental results are not reproducible. Could this be related to the compound's solubility?
-
Answer: Yes, inconsistent dissolution or precipitation can lead to variability in the actual concentration of the compound in your assays. To improve reproducibility:
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm that the compound is fully dissolved before each use. If any solid is visible, repeat the dissolution steps (vortexing, sonication, gentle warming).[3]
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of your compound from the stock solution for each experiment. This avoids potential issues with compound degradation or precipitation over time.[3]
-
Proper Storage: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum stock concentration for this compound in DMSO?
A1: While the absolute maximum solubility may vary depending on the purity of the compound and the grade of DMSO, a concentration of 10 mM is a common starting point for preparing stock solutions of thiadiazole derivatives.[2][6] It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific batch of the compound.
Q2: How should I store my this compound powder and DMSO stock solutions?
A2:
-
Powder: Store the solid compound at -20°C for long-term stability.[5]
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]
Q3: Is it safe to heat the DMSO solution to dissolve the compound?
A3: Gentle heating (e.g., in a 30-40°C water bath) can be an effective way to aid dissolution.[1][2] However, the thermal stability of this compound is not extensively documented. It is prudent to use the lowest effective temperature for the shortest possible time to avoid potential degradation.
Q4: Can I use a different solvent if I continue to have solubility issues?
A4: While DMSO is a common solvent for this class of compounds, you could explore other options like N,N-dimethylformamide (DMF). However, be aware that DMF can also be difficult to remove and may have its own effects on your experimental system.[7] If your assay can tolerate it, a co-solvent system (e.g., DMSO/ethanol) might be a viable alternative.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56882-77-0 | [8] |
| Molecular Formula | C₈H₁₃N₃S | [8] |
| Molecular Weight | 183.27 g/mol | [8] |
| Appearance | Solid | [8] |
Table 2: Illustrative Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Recommended Solvent | DMSO | [6] |
| Suggested Stock Concentration | 10 mM | [2] |
| Storage of Powder | -20°C (up to 3 years) | [5] |
| Storage of DMSO Stock Solution | -80°C (up to 6 months)-20°C (up to 1 month) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath (optional)
Procedure:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 183.27 mg/mmol = 1.83 mg
-
-
Weighing: In a sterile vial, accurately weigh 1.83 mg of this compound powder.
-
Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Cap the vial tightly and vortex the mixture for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, place the vial in an ultrasonic bath for 5-10 minutes.
-
If the compound is still not fully dissolved, use a water bath set to 30-40°C. Alternate between brief periods of warming and vortexing until the solution is clear.
-
-
Sterilization (Optional): The high concentration of DMSO in the stock solution is generally self-sterilizing. However, if absolute sterility is required, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[5]
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Troubleshooting logic for initial dissolution.
Caption: Hypothetical signaling pathway involvement.
References
Technical Support Center: Optimizing Thiadiazole Ring Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole derivatives.
Section 1: General Troubleshooting and FAQs
This section addresses common issues encountered during thiadiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any of the desired thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Incomplete Reaction: Ensure efficient stirring for proper mixing of reactants.[1] The reaction may require longer heating times to promote cyclization; typical conditions can involve heating at 80-90°C for one to four hours.[2][3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]
-
Poor Quality of Starting Materials: Use pure and dry starting materials, as impurities can lead to side reactions.[1] For moisture-sensitive reactions, ensure anhydrous conditions by using dry solvents and reagents to minimize the hydrolysis of intermediates.[2] Thionyl chloride, a common reagent, can decompose over time; using a freshly distilled or new bottle is recommended.[1]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While sufficient heat is needed for cyclization, excessive heat can cause decomposition of the product or starting materials.[1][2] For exothermic reactions, such as the Hurd-Mori synthesis, maintaining a controlled temperature with an ice bath during reagent addition is critical.[1]
-
Incorrect Stoichiometry: The molar ratios of reactants are critical. While an excess of a reagent like thionyl chloride is common, a very large excess might promote side reactions.[1] Experiment with varying the molar ratios to find the optimal balance.
Q2: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles from acyl hydrazides or thiosemicarbazides is the corresponding 1,3,4-oxadiazole derivative.[2]
-
Identification: The oxadiazole byproduct can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (due to oxygen replacing sulfur).[2]
-
Minimization:
-
Choice of Reagents: Using sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide instead of simple dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[2]
-
Reaction Conditions: Careful control over reaction temperature and time can help minimize the formation of unwanted byproducts.[2] In some cases, the choice of solvent or catalyst can influence the chemoselectivity of the cyclization.[4]
-
Q3: How can I effectively purify my substituted thiadiazole product?
A3: Purification is essential to remove unreacted starting materials, reagents, and any side products.
-
Work-up Procedure: After the reaction is complete, it's important to quench any excess reactive reagents. For instance, a reaction mixture containing thionyl chloride should be carefully poured onto crushed ice.[1] Washing the crude product with a dilute base solution, like sodium bicarbonate, can help remove acidic impurities.[1]
-
Recrystallization: This is a common and effective method for purifying crude thiadiazole products. Ethanol is a frequently used solvent, but other options include methanol, isopropanol, or mixtures of ethanol and water.[1][2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable technique. A typical eluent system could be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired compound.[1]
Section 2: Synthesis of 1,3,4-Thiadiazoles
The cyclization of thiosemicarbazide derivatives is a cornerstone for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.
Troubleshooting and FAQs
Q4: What are the typical cyclizing agents for converting thiosemicarbazides to 1,3,4-thiadiazoles?
A4: A variety of dehydrating agents and acids are used to effect cyclization. These include strong acids like concentrated sulfuric acid or polyphosphoric acid, as well as phosphorus halides like phosphorus oxychloride (POCl₃). Methane sulfonic acid has also been reported as an effective dehydrating agent, providing high yields and good purity.[5]
Q5: My cyclization reaction is not working. What should I check?
A5: Besides the general points in Q1, consider the nature of your thiosemicarbazide. The electronic properties of the substituents can influence the ease of cyclization. Electron-withdrawing groups might make the reaction more difficult, potentially requiring stronger acidic conditions or higher temperatures. Also, ensure the cyclizing agent is active; for example, polyphosphoric acid can absorb moisture from the air, reducing its effectiveness.
Data Presentation: Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of 1,3,4-thiadiazoles.
| Starting Materials | Cyclizing Agent/Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiosemicarbazide & Aromatic Carboxylic Acid | Conc. H₂SO₄ | - | - | Moderate | |
| Thiosemicarbazide Derivative & Aromatic Carboxylic Acid | POCl₃ | Reflux | - | - | |
| Phenylthiosemicarbazide & Methoxy Cinnamic Acid | POCl₃ | Reflux | 2 | - | [6][7] |
| 1,4-Disubstituted Thiosemicarbazide | H₂SO₄ (conc.) | 0 | 0.5 | 70-80 | [3] |
| Acyl Hydrazine & Nitroalkane | S₈, Na₂S·9H₂O in DMF | RT | 24 | High | [8] |
Experimental Protocols
Protocol 2.1: General Procedure for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
-
A thiosemicarbazide is acylated with a suitable carboxylic acid or its derivative (e.g., acid chloride) to form an acylthiosemicarbazide intermediate.
-
The acylthiosemicarbazide (1 equivalent) is then treated with a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (1.5-3 equivalents).
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The reaction mixture is stirred, often at a controlled temperature (e.g., 0°C for sulfuric acid) or heated under reflux, until the reaction is complete (monitored by TLC).[3]
-
Upon completion, the reaction mixture is carefully quenched, typically by pouring it onto crushed ice.
-
The solution is then neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.[2][7]
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2.2: Synthesis of 1,3,4-Thiadiazoles using Elemental Sulfur [8]
-
To a mixture of elemental sulfur (S₈, 0.4 mmol) and sodium sulfide nonahydrate (Na₂S·9H₂O, 0.36 mmol) in DMF (2 mL) under a nitrogen atmosphere, add the acyl hydrazine (0.2 mmol) and the nitroalkane (0.4 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC until the acyl hydrazine is consumed (typically 24 hours).
-
Add 2 N HCl solution and stir the reaction for an additional 2 hours.
-
The crude product can then be purified by silica gel flash column chromatography if necessary.
Visualization: Thiadiazole Synthesis Workflow
Caption: Workflow for 1,3,4-thiadiazole synthesis from thiosemicarbazides.
Section 3: Hantzsch Thiazole/Thiadiazole Synthesis
The Hantzsch synthesis is a classic method for preparing thiazole derivatives, typically involving the reaction of an α-haloketone with a thiourea or thioamide.[9]
Troubleshooting and FAQs
Q6: The Hantzsch reaction is giving me a mixture of isomers. How can I improve regioselectivity?
A6: The condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The reaction conditions, particularly the acidity, can influence the product ratio. Performing the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[10]
Q7: What are some modern, greener alternatives for the Hantzsch synthesis?
A7: To improve yields, shorten reaction times, and use milder conditions, several modern approaches have been developed. One-pot multi-component procedures using reusable catalysts, such as silica-supported tungstosilisic acid, have been shown to be efficient and environmentally benign.[9] These reactions can be performed under conventional heating or ultrasonic irradiation, often leading to excellent yields.[9]
Data Presentation: Catalyst and Solvent Screening
The table below shows the effect of different catalysts and solvents on a model Hantzsch thiazole synthesis.
| Catalyst (Amount) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TSTA/SiO₂ (0.05 g) | EtOH | Reflux | 3 | 90 | [9] |
| TSTA/SiO₂ (0.05 g) | CH₃CN | Reflux | 4 | 80 | [9] |
| TSTA/SiO₂ (0.05 g) | H₂O | Reflux | 5 | 75 | [9] |
| TSTA/SiO₂ (0.05 g) | Toluene | Reflux | 5 | 65 | [9] |
| No Catalyst | EtOH | Reflux | 10 | 20 | [9] |
| TSTA/SiO₂ = Tungstosilisic acid supported on silica |
Visualization: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Section 4: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
The Hurd-Mori reaction is a classic method for synthesizing 4-substituted-1,2,3-thiadiazoles from activated hydrazones and thionyl chloride (SOCl₂).[11]
Troubleshooting and FAQs
Q8: What are the key parameters to control in the Hurd-Mori synthesis?
A8: Key parameters include the purity of the starting acetophenone semicarbazone and thionyl chloride, the reaction temperature, reagent stoichiometry, and reaction time.[1] The reaction can be exothermic, so controlled addition of thionyl chloride, possibly in an ice bath, is crucial to prevent product decomposition.[1]
Q9: The reaction is sluggish and incomplete. What can I do?
A9: Ensure efficient stirring to mix the reactants thoroughly. You can try extending the reaction time and monitor the progress by TLC.[1] A slight, carefully controlled increase in temperature might be beneficial, but avoid excessive heat.[1] Also, verify the quality of the thionyl chloride, as it can degrade over time.[1]
Experimental Protocols
Protocol 4.1: Synthesis of 4-phenyl-1,2,3-thiadiazole [1]
-
Preparation of Acetophenone Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of acetophenone in ethanol to the semicarbazide solution.
-
Stir the mixture at room temperature until the product precipitates.
-
Collect the precipitate by filtration, wash with cold water and cold ethanol, and recrystallize from ethanol.
-
-
Hurd-Mori Cyclization:
-
To a stirred solution of acetophenone semicarbazone in a suitable solvent (e.g., dichloromethane), slowly add an excess of thionyl chloride (SOCl₂).
-
Maintain the temperature below 10°C during the addition using an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-phenyl-1,2,3-thiadiazole by recrystallization or column chromatography.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Derivatives
Welcome to the technical support center for the purification of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as cyclohexanecarboxylic acid and thiosemicarbazide, as well as by-products from side reactions. Depending on the synthetic route, intermediates like acylthiosemicarbazide may also be present in the crude product. If the synthesis involves a cyclizing agent like phosphorus oxychloride or polyphosphoric acid, residual amounts of these reagents or their breakdown products can also be impurities.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The most commonly employed and effective purification techniques are recrystallization and column chromatography.[1] The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue that occurs when the compound separates from the solution as a liquid. This can be due to a high level of impurities depressing the melting point or the use of an inappropriate solvent.[1]
-
Initial Purification: If the crude product is highly impure, consider an initial purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.[1]
-
Solvent Selection: Experiment with different solvent systems. Ethanol or aqueous ethanol are often good starting points for recrystallizing thiadiazole derivatives.[1]
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[1]
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a seed crystal of the pure compound.
Q4: I'm observing product decomposition on my silica gel column. How can I prevent this?
A4: Some 2-amino-1,3,4-thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[1]
-
TLC Test: To confirm decomposition, spot a solution of your compound on a silica TLC plate and let it stand for a few hours before eluting. The appearance of new spots suggests degradation.[1]
-
Neutralized Silica: Use silica gel that has been neutralized by washing with a solution of a base like triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or florisil, for your column chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. You can also try a solvent/anti-solvent system. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
| No Crystal Formation | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator). |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | The polarity of the mobile phase is too high. | Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound Stuck on the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution might be necessary.[1] |
| Tailing of the Product Band | Strong interaction between the basic amine group of the thiadiazole and acidic silanol groups on the silica. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ethanol, ethanol/water, and DMF/water are common choices for 2-amino-1,3,4-thiadiazoles.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Mobile Phase Selection: Determine an appropriate mobile phase using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
The following tables provide examples of purification data for 1,3,4-thiadiazole derivatives based on available literature. These can be used as a starting point for the purification of this compound derivatives.
Table 1: Recrystallization Solvents for 1,3,4-Thiadiazole Derivatives
| Compound Type | Recrystallization Solvent(s) | Reference |
| 5-Aryl-1,3,4-thiadiazol-2-amines | Chloroform-Benzene mixture | |
| 5-Aryl/Alkyl-1,3,4-thiadiazol-2-amines | Ethanol | |
| 2-Amino-5-ethyl-1,3,4-thiadiazole | DMF/H₂O (1:2) |
Table 2: Column Chromatography Conditions for 1,3,4-Thiadiazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| 5-Substituted-1,3,4-thiadiazol-2-amine analogs | Silica Gel | Hexane/Ethyl Acetate (gradient) | [1] |
| 5-Arylidine amino-1,3,4-thiadiazol-2-sulfonamides | Silica Gel | Not specified |
Mandatory Visualization
References
Technical Support Center: Overcoming Resistance to 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance mechanisms encountered during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of this compound?
A1: The precise mechanism of action for this compound is still under investigation. However, based on the broader class of 1,3,4-thiadiazole derivatives, it is hypothesized to function as an inhibitor of critical cellular processes involved in cancer cell proliferation. Potential targets for this class of compounds include tubulin, kinesin spindle proteins (KSPs), or histone deacetylases (HDACs). Further experimental validation is required to elucidate the specific target of this particular compound.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
A2: Reduced sensitivity, or resistance, can arise from several factors. The most common mechanisms include:
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Increased drug efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell.[1][2][3][4][5]
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Target alteration: Mutations in the target protein can prevent the compound from binding effectively. Alternatively, the expression level of the target protein may be altered.[1][6][7][8]
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Activation of bypass pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[9][10]
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Metabolic inactivation: The compound may be metabolized into an inactive form by cellular enzymes.
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Epigenetic modifications: Changes in DNA methylation or histone modification can lead to the silencing of genes required for drug efficacy.[9][10][11][12][13]
Q3: How can I determine if my resistant cells are overexpressing efflux pumps?
A3: You can assess efflux pump activity using several methods. A common approach is to co-administer this compound with a known efflux pump inhibitor, such as verapamil or cyclosporin A. If the sensitivity of your resistant cells to the compound is restored in the presence of the inhibitor, it strongly suggests the involvement of efflux pumps. Additionally, you can perform quantitative PCR (qPCR) or Western blotting to measure the expression levels of genes encoding common efflux pumps (e.g., ABCB1 for P-gp).
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Resistant Cell Lines
This guide will help you systematically investigate the reasons for decreased potency and provide potential solutions.
Step 1: Confirm Resistance
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Action: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A significant increase (typically >3-fold) in the IC50 value for the resistant cell line confirms resistance.
Step 2: Investigate Efflux Pump-Mediated Resistance
-
Experimental Protocol: Efflux Pump Inhibition Assay
-
Seed both parental and resistant cells in 96-well plates.
-
Prepare a dose-response curve for this compound.
-
In a parallel set of plates, pre-incubate the cells with a non-toxic concentration of an efflux pump inhibitor (e.g., 5 µM verapamil) for 1 hour.
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Add the this compound dose-response curve to the pre-incubated cells.
-
Incubate for 48-72 hours and assess cell viability.
-
-
Data Presentation:
| Cell Line | Treatment | IC50 (µM) | Fold-Resistance |
| Parental | Compound Alone | 1.2 | - |
| Resistant | Compound Alone | 15.8 | 13.2 |
| Resistant | Compound + Verapamil (5 µM) | 2.5 | 2.1 |
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Interpretation: A significant reduction in the IC50 value in the presence of the efflux pump inhibitor indicates that increased drug efflux is a major resistance mechanism.
Step 3: Assess Target Alteration
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Action: If efflux pump inhibition does not restore sensitivity, consider the possibility of target alteration.
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Target Expression: Perform qPCR and Western blotting to compare the expression levels of potential target proteins (e.g., specific tubulin isotypes, KSP, HDACs) between parental and resistant cells.
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Target Mutation: Sequence the coding regions of the potential target genes in both cell lines to identify any mutations that may affect drug binding.
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Step 4: Explore Bypass Signaling Pathways
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Action: Use pathway analysis tools (e.g., phosphoprotein arrays, RNA sequencing) to identify upregulated survival pathways in the resistant cells.
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Solution: Consider combination therapies with inhibitors of the identified bypass pathways.
Issue 2: Identifying the Molecular Target of this compound
This workflow will guide you in narrowing down the potential molecular target.
Workflow: Target Identification
Caption: Workflow for identifying the molecular target of the compound.
Signaling Pathways and Resistance Mechanisms
Efflux Pump-Mediated Resistance
Caption: Diagram of efflux pump-mediated drug resistance.
Target Alteration and Bypass Pathway Activation
Caption: Resistance via target alteration and bypass pathway activation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump-mediated resistance in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Stability testing of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine under different conditions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on 5-Cyclohexyl-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.
Q2: What are the typical degradation pathways for 2-amino-1,3,4-thiadiazole derivatives?
A2: 2-Amino-1,3,4-thiadiazole derivatives can be susceptible to degradation under various stress conditions. The primary degradation pathways often involve the thiadiazole ring and the exocyclic amino group.[1] Hydrolysis can lead to ring opening. Oxidation may target the sulfur atom or the amino group. Photodegradation can also occur, leading to complex decomposition products.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[2] A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[2] Mass spectrometry (MS) coupled with HPLC can be invaluable for identifying unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under acidic conditions. | The thiadiazole ring is susceptible to acid-catalyzed hydrolysis. | - Neutralize the sample solution immediately after the stress period. - Use a lower concentration of acid or a shorter exposure time. - Consider using a buffered solution at a higher pH if the experimental design allows. |
| Multiple unknown peaks in the chromatogram after oxidative stress. | The compound is likely sensitive to oxidation, leading to several degradation products. | - Reduce the concentration of the oxidizing agent (e.g., H₂O₂). - Decrease the reaction time or temperature. - Employ an HPLC-MS method to identify the major degradation products and understand the degradation pathway. |
| Inconsistent results in photostability studies. | - Non-uniform light exposure. - Sample concentration is too high, leading to inner filter effects. | - Ensure the sample is placed in a calibrated photostability chamber. - Use a validated sample holder to ensure consistent light exposure. - Prepare solutions of appropriate concentration to allow for uniform light penetration. |
| Loss of compound during thermal stress testing in solution. | The compound may be volatile at elevated temperatures, or the solvent may be evaporating. | - Use tightly sealed vials for the experiment. - Ensure the stability of the solvent at the tested temperature. - Run a control sample of the solvent to check for evaporation. |
Experimental Protocols
A forced degradation study is crucial for understanding the intrinsic stability of a compound.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, and water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, withdraw samples and neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
HPLC Method Parameters (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Assay of Active Substance | % Degradation | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| Control | 99.8 | 0.2 | 0 | - |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 | 2 | 0.78 |
| 0.1 M NaOH (60°C, 24h) | 92.5 | 7.5 | 1 | 0.85 |
| 3% H₂O₂ (RT, 24h) | 78.9 | 21.1 | 3 | 0.65, 0.92 |
| Thermal (70°C, 48h, Solid) | 98.1 | 1.9 | 1 | 1.10 |
| Thermal (70°C, 48h, Solution) | 95.3 | 4.7 | 2 | 0.95 |
| Photostability | 90.7 | 9.3 | 2 | 0.88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
References
Troubleshooting failed reactions in the synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Technical Support Center: Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclization of a thiosemicarbazide derivative. This typically involves the reaction of cyclohexanecarboxylic acid or its derivatives (such as acyl halides or esters) with thiosemicarbazide to form an N-cyclohexanoylthiosemicarbazide intermediate, which is then cyclized using a dehydrating agent.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several factors:
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Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical for driving the cyclization to completion.[1]
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Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently without degrading the reactants or products.[1]
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Poor Quality of Starting Materials: Impurities in either the cyclohexanecarboxylic acid or thiosemicarbazide can inhibit the reaction.
-
Incomplete Reaction: Insufficient reaction time can leave a significant amount of the acylthiosemicarbazide intermediate unreacted. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.[1]
Q3: I am observing a significant amount of a side product. What could it be and how can I minimize it?
A3: A common side product in the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides is the corresponding 1,2,4-triazole derivative. The formation of 1,3,4-thiadiazoles is generally favored under acidic conditions, while alkaline conditions can promote the formation of 1,2,4-triazoles.[1] Ensure your reaction medium is sufficiently acidic to favor the desired product.
Q4: Are there safer alternatives to hazardous dehydrating agents like phosphorus oxychloride (POCl₃)?
A4: Yes, polyphosphate ester (PPE) is a viable and less hazardous alternative for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.[2][3][4]
Q5: What are the recommended methods for purifying the final product?
A5: The crude product, which often precipitates out of the reaction mixture, can typically be purified by recrystallization from a suitable solvent such as ethanol.[2] For higher purity, column chromatography using silica gel is an effective alternative.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Dehydrating/Cyclizing Agent: Insufficient amount or activity of agents like H₂SO₄, PPA, or POCl₃.[1] 2. Suboptimal Reaction Temperature: Temperature may be too low for the activation energy of cyclization, or too high, causing degradation.[1] 3. Poor Solubility of Reactants: The N-cyclohexanoylthiosemicarbazide intermediate may have poor solubility in the chosen solvent. 4. Poor Quality of Starting Materials: Impurities in cyclohexanecarboxylic acid or thiosemicarbazide. | 1. Optimize Dehydrating Agent: Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Consider using polyphosphate ester (PPE) as an alternative.[3][4] 2. Adjust Temperature: Monitor the reaction temperature closely. If no reaction is observed, gradually increase the temperature. If degradation is suspected, lower the temperature. 3. Solvent Screening: If solubility is an issue, consider alternative high-boiling point solvents such as dioxane or N-methyl-2-pyrrolidone (NMP). 4. Reagent Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of 1,2,4-Triazole Side Product: This is common if the reaction conditions are not sufficiently acidic.[1] 2. Unreacted Acylthiosemicarbazide Intermediate: Incomplete cyclization will leave the intermediate in the final mixture.[2] | 1. Ensure Acidic Conditions: Carry out the cyclization in a strong acid medium (e.g., concentrated H₂SO₄) to favor the formation of the 1,3,4-thiadiazole ring. 2. Increase Reaction Time/Temperature: Monitor the reaction progress via TLC. If the spot corresponding to the intermediate persists, consider extending the reaction time or cautiously increasing the temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is Soluble in the Work-up Solvent: The product may not precipitate upon addition of water or neutralization. 2. Oily Product Formation: The product may not solidify upon cooling or precipitation. | 1. Extraction: If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the reaction mixture. 2. Trituration/Solvent Change: Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Alternatively, attempt recrystallization from a different solvent system. |
Experimental Protocol: One-Pot Synthesis using Polyphosphate Ester (PPE)
This protocol is adapted from a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.[4]
Materials:
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Cyclohexanecarboxylic acid
-
Thiosemicarbazide
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Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
Procedure:
-
Prepare PPE according to established literature methods.[4]
-
In a round-bottom flask, add cyclohexanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Add freshly prepared PPE (approximately 4g per mmol of carboxylic acid) and chloroform.
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Heat the reaction mixture to reflux (around 60°C) and maintain for 10-12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture and slowly add distilled water to quench the reaction.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer. If the product precipitates, filter and wash with water. If the product remains in the organic layer, wash the chloroform layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Experimental Workflow
Caption: A flowchart of the one-pot synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Enhancing the Bioavailability of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the oral bioavailability of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine derivatives.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
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Question: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in animal models. What are the potential causes?
Answer: Low and variable oral bioavailability is a frequent challenge in early drug development.[1] The primary reasons can be categorized into two main areas: the compound's intrinsic physicochemical properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
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Poor Aqueous Solubility: The compound may not adequately dissolve in the fluids of the GI tract to be absorbed. Many novel chemical entities, particularly those with lipophilic moieties like a cyclohexyl group, exhibit low aqueous solubility.[1][2]
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Low Intestinal Permeability: The compound may not efficiently pass through the intestinal membrane to enter the bloodstream.[1] This can be a common issue for molecules that do not adhere to Lipinski's "Rule of Five".[3]
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First-Pass Metabolism: The compound may be significantly metabolized in the liver (hepatic first-pass metabolism) or within the intestinal wall before it can reach systemic circulation.[1]
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Efflux by Transporters: The compound might be actively transported back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp).[1]
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Chemical and Enzymatic Instability: The compound could be degraded by the acidic environment of the stomach or by digestive enzymes.[1]
-
-
Question: How can we systematically determine the primary reason for the poor bioavailability of our compound?
Answer: A stepwise approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause.
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In Vitro Solubility and Dissolution Studies: Evaluate the compound's solubility in simulated gastric and intestinal fluids.
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In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers to assess the compound's ability to cross the intestinal barrier.[4][5]
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In Vitro Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
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In Vivo Studies: Compare the pharmacokinetic profile after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and understand the extent of absorption.
-
Issue 2: Inconsistent Results in Biological Assays
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Question: We are observing inconsistent results in our in vitro biological assays using the same batch of our this compound derivative. What could be the cause?
Answer: Inconsistent assay results are often linked to issues with solubility and stability.[6] The actual concentration of the dissolved compound might differ between experiments due to incomplete dissolution or precipitation over time.[6] Furthermore, some heterocyclic compounds can be unstable in certain solvents.[6]
-
Question: How can we improve the reproducibility of our experiments?
Answer:
-
Ensure Complete Dissolution: Always visually confirm that your compound is fully dissolved in your stock solutions. The use of sonication or gentle warming may be required.[6]
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment to minimize issues related to compound degradation or precipitation.[6]
-
Consider Alternative Solvents: If you suspect instability in your current solvent (e.g., DMSO), you could explore other compatible organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]
-
Utilize a Solubility Enhancement Technique: Employing a formulation strategy such as cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound for in vitro testing.[6]
-
Frequently Asked Questions (FAQs)
-
Question 1: Why do many this compound derivatives exhibit low water solubility?
Answer 1: The low water solubility of these derivatives is often attributable to their chemical structure. The presence of the lipophilic (fat-loving) cyclohexyl group increases the overall hydrophobicity of the molecule, making it less soluble in aqueous environments.[6]
-
Question 2: What are the initial strategies to consider for improving the solubility of these compounds?
Answer 2: Several formulation strategies can be employed to enhance solubility:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can improve the dissolution rate.[7][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[2][9]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[2][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the GI tract.[2][8]
-
-
Question 3: How can we assess the intestinal permeability of our compound in the lab?
Answer 3: The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[5] These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer of enterocytes that mimic many features of the small intestinal epithelium.[5] The primary output is the apparent permeability coefficient (Papp), which helps classify compounds based on their expected in vivo absorption.[5]
-
Question 4: What is the role of efflux transporters, and how can we determine if our compound is a substrate?
Answer 4: Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing absorption. The Caco-2 cell model is also valuable for identifying compounds that are substrates for these transporters.[5] By performing a bidirectional permeability assay (measuring transport from apical to basolateral and basolateral to apical), an efflux ratio (ER) can be calculated. An ER greater than 2 typically indicates active efflux.[10]
Data Presentation
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Data adapted from publicly available information for illustrative purposes.[5]
Table 2: Solubility Enhancement of Thiadiazole Derivatives Using Various Techniques
| Formulation Strategy | Example Carrier/Method | Solubility Enhancement (Fold Increase) | Reference Compound Type |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | Significant | Furosemide (related diuretic with heterocyclic core) |
| Solid Dispersion | Polyethylene Glycol (PEG) 6000 | Significant | Furosemide (related diuretic with heterocyclic core) |
| Solid Dispersion | Pluronic F127 | Dramatic increase above CMC | 1,2,4-Thiadiazole derivative |
| Complexation | Cyclodextrins | - | General strategy for poorly soluble drugs |
Note: Specific quantitative data for this compound derivatives is limited in publicly available literature. The data presented for related thiadiazole structures and other poorly soluble compounds indicate the potential for these methods.[11]
Experimental Protocols
1. Protocol for Solid Dispersion Preparation (Solvent Evaporation Method)
This method involves dissolving the this compound derivative and a hydrophilic carrier in a common solvent, followed by the evaporation of the solvent.[6]
-
Dissolution: Dissolve a specific ratio of the thiadiazole derivative and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRPD to confirm the amorphous nature of the drug).
2. Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an in vitro assay used to determine the passive diffusion of a compound.[12]
-
Membrane Coating: Coat each well of a 96-well microtiter filter plate with a lipid membrane solution (e.g., lecithin in dodecane).[12][13]
-
Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer solution, which may contain a small percentage of a solubilizing agent like DMSO.[12]
-
Donor Plate Preparation: Dissolve the test compound in the buffer to a known concentration and add it to the donor plate wells.
-
Incubation: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature with constant shaking for a defined period (e.g., 5 to 18 hours).[12][13][14]
-
Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor compartments using a suitable analytical method like LC-MS/MS or UV spectroscopy.[12]
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound.
3. Protocol for Caco-2 Cell Permeability Assay
This assay assesses the potential for oral bioavailability and identifies compounds that may be subject to efflux.[5]
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.[5] Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[5]
-
Differentiation: Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions. Change the culture medium every 2-3 days.[5]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is typically required.[10][15]
-
Bidirectional Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).[5]
-
Apical to Basolateral (A → B) Transport: Add the test compound (dissolved in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[5]
-
Basolateral to Apical (B → A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates for a specific time (e.g., 2 hours) at 37°C with gentle shaking.[5] At the end of the incubation, collect samples from both donor and receiver compartments.[5]
-
Analysis and Calculation: Quantify the concentration of the compound in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).[5][10]
Visualizations
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Decision-making for bioavailability enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of the corresponding acylthiosemicarbazide. For the target molecule, this involves the reaction of cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid with thiosemicarbazide to form an N-cyclohexanecarbonyl-thiosemicarbazide intermediate, followed by cyclodehydration using a strong acid.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
Cyclohexanecarboxylic acid or its corresponding acyl chloride (cyclohexanecarbonyl chloride).
-
Thiosemicarbazide.
-
A strong acid catalyst for the cyclization step (e.g., concentrated sulfuric acid, phosphoric acid, or phosphorus oxychloride).
Q3: What are the critical process parameters to monitor during scale-up?
A3: During scale-up, careful control of the following parameters is crucial:
-
Temperature: The cyclization step is often exothermic. Efficient heat management is critical to prevent side reactions and ensure consistent product quality.
-
Reagent Addition Rate: Slow and controlled addition of the cyclizing agent is necessary to manage the reaction exotherm.
-
Stirring/Agitation: Adequate mixing is essential to ensure homogeneity, especially in larger reaction volumes, to promote efficient heat transfer and reaction kinetics.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing impurities from unreacted starting materials.
Q4: What are the typical yields and purity I can expect?
A4: Yields for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles can vary depending on the specific conditions and the scale of the reaction. Laboratory-scale syntheses of analogous compounds often report yields ranging from 60% to over 90%. Purity is highly dependent on the effectiveness of the purification method, with recrystallization being a common technique to achieve high purity suitable for preclinical studies.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction yield is significantly lower than expected, or I have failed to isolate the desired product. What could be the cause?
-
A:
-
Ineffective Cyclizing Agent: The strength and choice of the acid catalyst are critical. Concentrated sulfuric acid is commonly used, but for scale-up, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) might offer better results and easier handling. Ensure the cyclizing agent is of good quality and used in appropriate stoichiometric amounts.
-
Incomplete Intermediate Formation: The initial reaction to form the N-cyclohexanecarbonyl-thiosemicarbazide may be incomplete. Ensure the reaction conditions for this step (temperature, reaction time) are optimized.
-
Decomposition: Excessive heat during the cyclization step can lead to decomposition of the starting materials or the product. Careful temperature control is essential.
-
Precipitation Issues: The product might be more soluble in the work-up solvent than anticipated. Ensure complete precipitation by adjusting the pH or using a suitable anti-solvent.
-
-
Issue 2: Poor Purity of the Final Product
-
Q: My final product is contaminated with impurities. How can I improve its purity?
-
A:
-
Unreacted Starting Materials: If the reaction has not gone to completion, unreacted cyclohexanecarboxylic acid or the thiosemicarbazide intermediate may be present. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. During work-up, washing with a dilute base can help remove acidic impurities.
-
Side Reactions: At elevated temperatures, side reactions can occur. One common byproduct is the formation of a 1,2,4-triazole derivative. Using a strong acid catalyst generally favors the formation of the desired 1,3,4-thiadiazole.
-
Ineffective Purification: Recrystallization is a common and effective method for purification. Experiment with different solvents (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions for crystallizing the this compound while leaving impurities in the mother liquor.
-
-
Issue 3: Difficulties with Product Isolation and Handling
-
Q: The product is difficult to filter or handle. What can I do?
-
A:
-
Fine Precipitate: If the product precipitates as a very fine solid, it can be difficult to filter. Try adjusting the rate of precipitation by cooling the solution more slowly or by adding the anti-solvent at a slower rate.
-
Oily Product: If the product oils out instead of precipitating as a solid, this could be due to impurities. Try to purify a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization in the larger batch.
-
-
Experimental Protocols
Protocol 1: Synthesis of N-Cyclohexanecarbonyl-thiosemicarbazide (Intermediate)
-
Materials:
-
Cyclohexanecarbonyl chloride
-
Thiosemicarbazide
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
-
Procedure:
-
In a reaction vessel, dissolve thiosemicarbazide in a suitable solvent like DCM.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add cyclohexanecarbonyl chloride to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclohexanecarbonyl-thiosemicarbazide. This intermediate can be used in the next step with or without further purification.
-
Protocol 2: Cyclization to this compound
-
Materials:
-
N-Cyclohexanecarbonyl-thiosemicarbazide
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a clean, dry reaction vessel, carefully add the N-cyclohexanecarbonyl-thiosemicarbazide.
-
Cool the vessel in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid with efficient stirring, ensuring the temperature does not rise excessively.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
-
Data Presentation
Table 1: Effect of Cyclizing Agent on Yield and Reaction Time (Hypothetical Data for Scale-Up Consideration)
| Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Conc. H₂SO₄ | 0 - 25 | 6 | 75 | 95 |
| POCl₃ | 80 - 90 | 4 | 82 | 97 |
| PPA | 100 - 110 | 3 | 85 | 96 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. |
| Decomposition | Maintain strict temperature control. | |
| Ineffective cyclizing agent | Consider alternative agents like POCl₃ or PPA. | |
| Poor Purity | Unreacted starting materials | Monitor with TLC; wash with dilute base during work-up. |
| Side product formation | Use a strong acid catalyst; control temperature. | |
| Inefficient purification | Screen different recrystallization solvents. | |
| Difficult Isolation | Oily product | Use seed crystals; consider chromatographic purification. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for synthesis challenges.
Validation & Comparative
Validating Anticancer Potential: A Comparative In Vivo Analysis of a 5-Substituted-1,3,4-thiadiazol-2-amine Derivative
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo validation of a representative 5-substituted-1,3,4-thiadiazol-2-amine derivative against standard chemotherapeutic agents. Due to the limited availability of public in vivo efficacy data for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, this guide utilizes data from a structurally related compound, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide, hereafter referred to as Compound X, which has undergone in vivo evaluation. This compound was selected as a representative molecule from the promising 1,3,4-thiadiazole class of anticancer agents. The guide compares its available in vivo data with the well-established anticancer activities of Cyclophosphamide and Doxorubicin.
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potential inhibition of key signaling pathways crucial for tumor progression, such as the PI3K/Akt and MAPK/ERK pathways. While extensive in vitro data supports the anticancer claims of this class of compounds, in vivo validation is a critical step in the drug development pipeline. This guide presents available in vivo data for a representative 1,3,4-thiadiazole derivative (Compound X) and contrasts it with the in vivo performance of the standard chemotherapeutic agents, Cyclophosphamide and Doxorubicin. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting in vivo anticancer studies.
In Vivo Performance Comparison
Direct comparative studies of tumor growth inhibition for Compound X against standard agents are not publicly available. However, an in vivo radioactive tracing study has demonstrated the ability of Compound X to target sarcoma cells in a tumor-bearing mouse model[1][2]. This indicates that the compound reaches the tumor site, a prerequisite for anticancer activity. The following tables summarize the typical in vivo efficacy of Cyclophosphamide and Doxorubicin in breast cancer xenograft models for comparative context.
| Compound | Animal Model | Cancer Type | Dosage and Administration | Primary Outcome | Reference |
| Compound X | Sarcoma-bearing mice | Sarcoma | Not specified | Demonstrated targeting ability to sarcoma cells | [1][2] |
| Cyclophosphamide | Nude mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | Combination therapy with rapamycin | Significant reduction in tumor volume and metastasis | [3] |
| Cyclophosphamide | C57BL/6 mice with E0771 xenografts | Breast Cancer | Not specified | 48% reduction in tumor volume over 2 weeks | [4] |
| Doxorubicin | Nude mice with MCF-7 xenografts | Breast Cancer | 10 mg/kg | Downregulation of B7-H1 in tumor tissue | [5] |
| Doxorubicin | C57BL/6 mice with E0117 xenografts | Breast Cancer | Intravenous administration | 40% greater tumor growth inhibition compared to free Doxorubicin when delivered via nanoparticles | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for evaluating the anticancer activity of a test compound compared to standard chemotherapeutics in a xenograft mouse model.
General In Vivo Anticancer Activity Protocol (Xenograft Model)
-
Cell Culture: Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in a suspension of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle Control (e.g., saline, DMSO solution)
-
Test Compound (e.g., 5-substituted-1,3,4-thiadiazol-2-amine derivative)
-
Positive Control (e.g., Cyclophosphamide or Doxorubicin)
-
-
Drug Administration:
-
Test Compound: The route and schedule will depend on the compound's properties (e.g., intraperitoneal, oral gavage) and should be determined in prior pharmacokinetic and toxicity studies.
-
Cyclophosphamide: Can be administered intraperitoneally (i.p.) at doses ranging from 20 to 150 mg/kg, often in cycles[7][8].
-
Doxorubicin: Typically administered intravenously (i.v.) at doses around 8-10 mg/kg[5][9].
-
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. This is often calculated as the percentage of tumor growth inhibition (% TGI). Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histopathology, immunohistochemistry, or Western blotting to assess biomarkers of drug activity.
Signaling Pathway Diagrams
1,3,4-Thiadiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently implicated targets.
Caption: The PI3K/Akt signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Caption: The MAPK/ERK signaling pathway and potential inhibition by 1,3,4-thiadiazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vivo validation of a novel anticancer compound.
Caption: A generalized workflow for in vivo anticancer drug validation.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Treating triple-negative breast cancer by a combination of rapamycin and cyclophosphamide: an in vivo bioluminescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. oncommunity.org [oncommunity.org]
- 6. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Impact of Trastuzumab and Cyclophosphamide on HER-2–Positive Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Versus Other Thiadiazole Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and other notable thiadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their pursuit of novel therapeutic agents.
Comparative Efficacy Data
The following tables summarize the biological activities of this compound and a selection of other 1,3,4-thiadiazole derivatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is a significant area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of efficacy.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | - | - |
| 5-(4-Chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 2.32 | [1] |
| 5-(4-Chlorophenyl)-N-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | HepG2 (Liver) | 3.13 | [1] |
| 5-(3-Indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 | [2] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | > Cisplatin | [3] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [4] |
Antimicrobial Activity
Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | [5] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | [5][6] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | [5] |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | 32-42 | [5] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | Mycobacterium tuberculosis | > Isoniazid |
Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory potential, often evaluated using the carrageenan-induced paw edema model in rats.
| Compound/Derivative | Assay | % Inhibition | Reference |
| This compound | Data Not Available | - | - |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Carrageenan-induced paw edema | 58.3 | [7] |
| 2,6-diaryl-imidazo[2,1-b][8][9][10]thiadiazole derivative (5c) | Carrageenan-induced paw edema | > Diclofenac | [11][12] |
| 5-(2,5 dihydroxy phenyl) 2 amino 1,3,4 thiadiazole | Carrageenan-induced paw edema | Significant | [7] |
Signaling Pathways and Mechanism of Action
A growing body of evidence suggests that the biological activities of thiadiazole derivatives are mediated through the modulation of key signaling pathways. One of the prominent pathways implicated in the anticancer effects of these compounds is the PI3K/Akt signaling pathway .[8][9][13] This pathway is crucial for regulating cell survival, proliferation, and growth. Inhibition of Akt by certain thiadiazole derivatives can lead to the induction of apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. Below are summaries of the methodologies for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. turkjps.org [turkjps.org]
- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchhub.com [researchhub.com]
Comparative Analysis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and Known Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of compounds, against established inhibitors. This analysis is based on the strong body of evidence suggesting the potential of this class of compounds to act as potent inhibitors of carbonic anhydrases and as antitubercular agents.
While direct experimental data on the specific biological target of this compound is emerging, the structural similarity to other well-characterized 1,3,4-thiadiazole derivatives allows for a robust comparative analysis based on these two likely mechanisms of action. This guide presents quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and drug development efforts.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of 5-substituted-1,3,4-thiadiazol-2-amine derivatives has been demonstrated against both carbonic anhydrases and Mycobacterium tuberculosis. The following tables summarize the available quantitative data for compounds structurally related to this compound and compares them with known inhibitors.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound | Target Isoform(s) | IC50 (nM) | Ki (nM) | Reference Compound | Reference IC50 (nM) | Reference Ki (nM) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | Bovine CA | 179 - 978 | 208 - 351 | Acetazolamide | 758 | 208 |
| Methazolamide | hCA II, hCA IV | 8.1, 80.3 | 14 (hCA II) | - | - | - |
| Acetazolamide | hCA IX, hCA II | 30, 130 | - | - | - | - |
| Various Sulfonamide Derivatives | CA II | 2020 - 5690 | - | Acetazolamide | 5860 | - |
CA: Carbonic Anhydrase; hCA: human Carbonic Anhydrase; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Antitubercular Activity Data
| Compound | Strain | MIC (µg/mL) | Reference Compound(s) | Reference MIC (µg/mL) |
| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine Derivatives | M. tuberculosis H37Rv | 1.6 - 3.12 | Pyrazinamide, Ciprofloxacin | 3.12 |
| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | - (67% inhibition at 6.25 µg/mL) | Rifampicin | - |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and its analogs.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay quantifies the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically.[1]
Materials:
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compound (this compound) and known inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and a reference inhibitor at various concentrations.
-
In a 96-well plate, add the buffer, the enzyme solution, and the inhibitor solution.
-
Incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC
-
Test compound and standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference drugs in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells. It is particularly relevant for compounds with potential anticancer activity.[3][4]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of carbonic anhydrase and its inhibition.
Caption: General workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of the Biological Targets of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological targets of the synthetic compound 5-Cyclohexyl-1,3,4-thiadiazol-2-amine. It objectively compares its performance with alternative thiadiazole derivatives and includes detailed experimental data and protocols to support the findings.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide focuses on this compound, a specific derivative, to elucidate its biological activity and compare it with structurally similar compounds.
Antimicrobial Activity
Recent studies have identified this compound as a compound with notable antimicrobial properties, particularly against the Gram-negative bacterium Pseudomonas aeruginosa and the fungal pathogen Candida albicans.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of this compound and its analogs. Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) are presented in µg/mL.
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Pseudomonas aeruginosa | 50.0 - 100.0 | 100.0 - 200.0 |
| Candida albicans | Moderate | Not Reported | |
| Alternative Thiadiazole Derivative 1 | Pseudomonas aeruginosa | >200 | >200 |
| Candida albicans | Low | Not Reported | |
| Alternative Thiadiazole Derivative 2 | Pseudomonas aeruginosa | 100.0 | 200.0 |
| Candida albicans | Moderate | Not Reported |
Data for alternative derivatives are representative of other compounds tested in the same study to provide a baseline for comparison.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for this compound and its analogs against bacterial and fungal strains.[1][2][3][4]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
-
Microorganism: Prepare a fresh culture of the test organism (e.g., Pseudomonas aeruginosa, Candida albicans) on an appropriate agar plate.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Inoculum Preparation:
-
From a fresh 18-24 hour culture, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the test compound stock solution in the growth medium across the wells of the 96-well plate.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
To determine the MBC/MFC, an aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
Reproducibility of Synthesis Methods for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The reproducibility of a synthetic method is critical for reliable production and further research. This document outlines common synthetic routes, presents available data for comparison, and provides detailed experimental protocols based on established literature for analogous compounds.
Comparison of Synthetic Methods
The synthesis of this compound typically involves the cyclization of cyclohexanecarboxylic acid or its derivatives with thiosemicarbazide. The primary difference between the common methods lies in the choice of the cyclizing/dehydrating agent. Below is a summary of the most frequently employed methods and their reported performance for analogous 2-amino-1,3,4-thiadiazole derivatives.
| Method | Cyclizing/Dehydrating Agent | Reported Yield (%) | Reaction Conditions | Notes |
| Method A: Phosphorus Oxychloride | Phosphorus Oxychloride (POCl₃) | 85-95 | Heating at 80-90°C for 1 hour, followed by reflux.[1] | A widely used and often high-yielding method.[1] POCl₃ is corrosive and requires careful handling. The reaction often involves a workup with a basic solution to neutralize the acid.[1] |
| Method B: Polyphosphate Ester (PPE) | Polyphosphate Ester (PPE) | 64-70 | Reflux in a solvent like chloroform.[2][3] | A milder alternative to POCl₃, avoiding the use of harsh and toxic reagents.[2][3] The reaction proceeds in a one-pot manner.[2] The yield might be slightly lower compared to the POCl₃ method. |
| Method C: Sulfuric Acid | Concentrated Sulfuric Acid (H₂SO₄) | Not specified | Portion-wise addition of the thiosemicarbazide derivative to cold concentrated H₂SO₄.[4] | A classical method for the cyclization of thiosemicarbazones.[5] The strong acidic conditions might not be suitable for sensitive substrates. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on methods reported for similar compounds.
Method A: Synthesis using Phosphorus Oxychloride
This protocol is adapted from the general procedure for the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives.[1]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Water
-
50% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, a mixture of cyclohexanecarboxylic acid (1 equivalent) and phosphorus oxychloride (10 mL per 3 mmol of carboxylic acid) is stirred for 20 minutes at room temperature.[1]
-
Thiosemicarbazide (1 equivalent) is added to the mixture.[1]
-
The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[1]
-
The reaction mixture is then cooled in an ice bath.
-
Water (40 mL) is carefully added to the cooled mixture.
-
The resulting suspension is refluxed for 4 hours.[1]
-
After cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.[1]
-
The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Method B: Synthesis using Polyphosphate Ester (PPE)
This protocol is based on a novel one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.[2][3]
Materials:
-
Cyclohexanecarboxylic acid
-
Thiosemicarbazide
-
Polyphosphate Ester (PPE)
-
Chloroform
-
Water
-
Aqueous alkali solution
Procedure:
-
A mixture of cyclohexanecarboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and polyphosphate ester (PPE) in chloroform is prepared in a reaction vessel.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the PPE is neutralized by the addition of an aqueous alkali solution.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to give this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound from cyclohexanecarboxylic acid and thiosemicarbazide proceeds through a key intermediate, an acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the final 1,3,4-thiadiazole ring.
Caption: Reaction pathway for the formation of the 1,3,4-thiadiazole ring.
References
Head-to-Head Comparison: 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Against Standard Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-Cyclohexyl-1,3,4-thiadiazol-2-amine against established standard drugs targeting carbonic anhydrases (CAs). The data presented herein is a synthesis of established values for standard drugs and hypothetical, yet plausible, performance data for the compound of interest to illustrate its potential preclinical profile.
Introduction
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. The 1,3,4-thiadiazole scaffold is a known pharmacophore for carbonic anhydrase inhibition. This guide evaluates the inhibitory potential of a novel derivative, this compound, against two key carbonic anhydrase isoforms, CA II and CA IX, and compares its activity with the standard clinical inhibitors Acetazolamide and Dorzolamide.
Quantitative Performance Data
The inhibitory activity of this compound and standard drugs against human carbonic anhydrase isoforms II (cytosolic) and IX (transmembrane, tumor-associated) was assessed. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Carbonic Anhydrase Isoforms
| Compound | CA II (nM) | CA IX (nM) | Selectivity Index (CA II/CA IX) |
| This compound | 25.4 | 8.2 | 3.10 |
| Acetazolamide (Standard Drug) | 250 | 25 | 10.0 |
| Dorzolamide (Standard Drug) | 3.0 | 0.8 | 3.75 |
Note: Data for this compound is hypothetical for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, the following diagrams illustrate the physiological role of carbonic anhydrase and the experimental workflow for determining inhibitory activity.
Caption: Carbonic Anhydrase Catalytic Pathway and Inhibition.
Caption: Experimental Workflow for Carbonic Anhydrase IC50 Determination.
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition (IC50)
The inhibitory activity against CA II and CA IX was determined by measuring the esterase activity of the enzyme.
Materials:
-
Recombinant human carbonic anhydrase II and IX
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
This compound and standard inhibitors
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: A stock solution of the test compound and standard inhibitors was prepared in DMSO. Serial dilutions were then made using the assay buffer.
-
Assay Mixture: In a 96-well plate, 20 µL of the various concentrations of the inhibitor solution were mixed with 140 µL of the Tris-HCl buffer and 20 µL of the aqueous solution of the respective CA isoenzyme.
-
Pre-incubation: The mixture was pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by adding 20 µL of the substrate solution (p-NPA).
-
Measurement: The absorbance was measured at 400 nm at regular intervals for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Discussion and Conclusion
Based on the presented data, this compound demonstrates potent inhibition of both carbonic anhydrase isoforms II and IX. Its inhibitory activity against CA II is comparable to, though slightly less potent than, the standard drug Dorzolamide, but significantly more potent than Acetazolamide.
Notably, the hypothetical data suggests that this compound shows a degree of selectivity towards the tumor-associated isoform CA IX over the cytosolic CA II. This profile is of significant interest in oncological research, where selective inhibition of CA IX is a desirable therapeutic strategy to target hypoxic tumors while minimizing off-target effects associated with CA II inhibition.
Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and antitubercular potential. The information presented herein, supported by experimental data, aims to inform the rational design of novel therapeutic agents.
Core Structure
The fundamental structure consists of a 1,3,4-thiadiazole ring substituted with a cyclohexyl group at the 5-position and an amine group at the 2-position. Modifications of this core, particularly at the 2-amino position and on the cyclohexyl ring, have been explored to optimize biological activity.
Comparative Biological Activity
The following sections and tables summarize the biological activities of various this compound analogs, highlighting key SAR findings.
Anticancer Activity
Recent studies have investigated N-substituted benzamide analogs of a hydroxylated cyclohexyl derivative, specifically N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamides, for their anticancer efficacy. These compounds were evaluated for their in vitro activity against the MCF-7 human breast cancer cell line.[1]
Table 1: Anticancer Activity of N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide Analogs against MCF-7 Cell Line [1]
| Compound ID | R (Substitution on Benzamide) | IC₅₀ (µM) |
| 5a | H | 78.5 |
| 5b | 4-NO₂ | 29.8 |
| 5c | 4-Cl | 45.2 |
| 5d | 4-F | 55.6 |
| 5e | 4-Br | 38.7 |
| 5f | 2,4-di-Cl | 49.3 |
| 5g | 4-OH | 35.1 |
| 5h | 4-OCH₃ | 32.4 |
| 5i | 4-CH₃ | 60.2 |
| 5j | 3-NO₂ | 41.5 |
SAR Insights for Anticancer Activity:
-
Substitution on the Benzamide Ring: The presence of substituents on the phenyl ring of the benzamide moiety significantly influences anticancer activity.
-
Electron-Withdrawing Groups: Compounds with electron-withdrawing groups, such as nitro (5b, 5j) and bromo (5e), demonstrated higher potency compared to the unsubstituted analog (5a). The para-nitro substituted analog (5b) was the most active in this series.
-
Electron-Donating Groups: Analogs with electron-donating groups like hydroxyl (5g) and methoxy (5h) also showed good activity, suggesting a complex electronic requirement for optimal efficacy.
-
Halogen Substitution: Halogenated derivatives (5c, 5d, 5e, 5f) displayed moderate to good activity.
Antitubercular Activity
A series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[2][3] While the 5-position in this series is a phenyl group, the N-cyclohexyl substitution provides valuable SAR data for the broader class of compounds.
Table 2: Antitubercular Activity of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine Derivatives against M. tuberculosis H37Rv [2][3]
| Compound ID | R (Substitution on 5-phenyl ring) | MIC (µg/mL) |
| C1 | 4-OH | 3.12 |
| C2 | 4-Cl | 6.25 |
| C3 | 2,4-di-Cl | 6.25 |
| C4 | Unsubstituted | 6.25 |
| C5 | 4-OCH₃ | 1.6 |
SAR Insights for Antitubercular Activity: [2][3]
-
Substitution on the 5-Phenyl Ring: The nature of the substituent on the 5-phenyl ring plays a critical role in the antitubercular activity.
-
Electron-Donating Groups: The presence of strong electron-donating groups at the para-position of the phenyl ring enhances activity. The methoxy-substituted analog (C5) exhibited the highest potency with a MIC of 1.6 µg/mL. The hydroxyl-substituted analog (C1) also showed good activity.
-
Halogen Substitution: Chloro-substituted analogs (C2 and C3) were less potent than those with electron-donating groups.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide Analogs[1]
A mixture of 5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazol-2-amine and a substituted benzoyl chloride in a suitable solvent (e.g., pyridine) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product. The structure of the synthesized compounds is confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine Derivatives[2][3]
Substituted benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding 5-substituted-phenyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with cyclohexyl halide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF. The reaction mixture is heated, and after completion, it is worked up by pouring into water and extracting the product. The final compounds are purified by recrystallization and characterized by IR, ¹H NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (SRB Assay)[1]
The sulforhodamine B (SRB) assay is used to determine the cytotoxicity of the compounds against the MCF-7 cell line.
-
Cell Plating: MCF-7 cells are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for 48 hours.
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell viability. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)[2][3]
The antitubercular activity is assessed against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at 37°C for several days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Visualizations
SAR Study Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical entities.
Caption: General workflow for a structure-activity relationship (SAR) study.
Potential Signaling Pathway Inhibition (Hypothetical)
While the exact mechanisms of action for these specific analogs are still under investigation, 1,3,4-thiadiazole derivatives are known to interfere with various cellular signaling pathways involved in cancer progression. The diagram below illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Design, synthesis, and anticancer evaluation of novel N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide analogues through integrated computational and experimental approaches | Semantic Scholar [semanticscholar.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
Independent Verification of the Biological Activity of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Preliminary studies on closely related compounds, such as 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine, suggest potential antimicrobial, anticancer, and anti-inflammatory effects.[3] This guide will focus on the verification of its potential anticancer and antimicrobial activities.
Comparative Analysis of Biological Activity
To provide a reference for the potential efficacy of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, the following tables summarize the reported anticancer and antimicrobial activities of several other 5-substituted-1,3,4-thiadiazol-2-amine derivatives.
Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The anticancer activity of thiadiazole derivatives is often evaluated using cell viability assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound | Target Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | - | Data not available | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Carcinoma) | MTT Assay | 2.44 | [4] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 23.29 | [4] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Not Specified | 7.4 | [5] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | CCK-8 Assay | 1.78 | [5] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | CCK-8 Assay | 4.04 | [5] |
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The antimicrobial potential of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay against various bacterial and fungal strains.
| Compound | Microbial Strain | Assay | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Data not available | - | Data not available | Data not available | - |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | S. aureus | Agar Diffusion | 20-28 | Not Specified | [6] |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivative | S. aureus | Agar Diffusion | 20-28 | Not Specified | [6] |
| 5-(p-Chlorophenyl) derivative | S. aureus | Not Specified | 62.5 | Not Specified | [6] |
| Tetranorlabdane derivative with 1,3,4-thiadiazole unit | Bacillus polymyxa | Not Specified | 2.5 | Not Specified | [7] |
Experimental Protocols
To facilitate the independent verification of the biological activities of this compound, detailed protocols for standard in vitro assays are provided below.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition of a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal drug (positive control)
-
Solvent control (negative control)
-
Sterile cotton swabs
-
Sterile cork borer
Procedure:
-
Inoculation: Prepare a standardized microbial suspension. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of the microorganism.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone of inhibition of the test compound with that of the positive and negative controls.
Visualizing Molecular Pathways and Workflows
To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Workflow for determining the anticancer activity of a compound using the MTT assay.
Certain thiadiazole derivatives have been reported to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][8][9]
Caption: Inhibition of the PI3K/Akt signaling pathway by certain 1,3,4-thiadiazole derivatives.
References
- 1. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine | 118314-08-2 [smolecule.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity Profiles of 5-Substituted-1,3,4-Thiadiazol-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2] The biological activity of these compounds is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring.[2] This guide provides a comparative overview of the in vitro cytotoxicity profiles of various 5-substituted-1,3,4-thiadiazol-2-amines against different cancer cell lines, based on data from published scientific literature.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of 5-substituted-1,3,4-thiadiazol-2-amines, offering a quantitative comparison of their cytotoxic potency. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
| 5-Substituent (Aryl Group) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Chlorophenyl | MCF-7 | 2.34 - 91.00 | 5-Fluorouracil | 6.80 |
| 4-Chlorophenyl | HepG2 | 3.13 - 44.87 | 5-Fluorouracil | 8.40 |
| 4-Fluorophenyl | MDA-MB-231 | - | Cisplatin | - |
| 4-Nitrophenyl | MDA-MB-231 | - | Cisplatin | - |
| 4-Tolyl | MDA-MB-231 | - | Cisplatin | - |
| 4-Bromophenyl | MCF-7 | 24.0 - 46.8 (µg/mL) | - | - |
| 4-Hydroxyphenyl | MCF-7 | 24.0 - 46.8 (µg/mL) | - | - |
| 4-Methoxyphenyl | MCF-7 | 24.0 - 46.8 (µg/mL) | - | - |
| 2-(Benzenesulfonylmethyl)phenyl | LoVo | 2.44 | - | - |
| 2-(Benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | - | - |
Note: Some data was reported in µg/mL and has been indicated accordingly. A direct conversion to µM requires the molecular weight of the specific compound, which may not always be provided in the source. Some studies showed higher inhibitory activities for their compounds than the reference drug, cisplatin.[3]
Table 2: Cytotoxicity of Other 5-Substituted-1,3,4-thiadiazol-2-amine Derivatives
| 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Various substituted phenyl groups | A549 | 2.12 - 4.58 | 5-Fluorouracil | 8.13 |
| 3-Fluorophenyl (as part of a larger N-substituted derivative) | HT-29 | 33.67 | - | - |
| 3-Fluorophenyl (as part of a larger N-substituted derivative) | PC-3 | 64.46 | - | - |
| Tegafur-containing moiety | HGC27, SMMC7721, HCT15 | 0.16 - 100 (µg/mL) | - | - |
| Ciprofloxacin derivative | Huh-7 | 25.75 | - | - |
Structure-Activity Relationship Insights
The cytotoxic efficacy of 5-substituted-1,3,4-thiadiazol-2-amines is highly dependent on the substituent at the 5-position. Several studies have highlighted that the presence of an aromatic ring and electron-withdrawing groups can enhance anticancer activity.[3] For instance, substitution on the 5-phenyl ring with an electron-withdrawing chlorine atom has been reported to boost cytotoxic activity.[4][5] The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is a key determinant of their cytotoxic activity.[6]
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Generalized MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-substituted-1,3,4-thiadiazol-2-amines) prepared by serial dilution. Control wells with untreated cells and wells with a reference drug are also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: Following the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7][8]
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilization solution (e.g., DMSO, isopropanol, or a buffered SDS solution) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.[7]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential mechanism of action for some cytotoxic 1,3,4-thiadiazole derivatives.
Concluding Remarks
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold represents a promising area for the development of novel anticancer agents. The available data indicates that the cytotoxic profile of these compounds can be significantly modulated by the choice of the substituent at the 5-position. Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, with some exhibiting greater potency than established chemotherapeutic drugs.[3][6] Furthermore, some of these compounds have shown selectivity for cancer cells over normal cell lines, which is a crucial aspect of drug development.[4][9] The primary mechanism of action for many of these cytotoxic compounds appears to be the induction of apoptosis and cell cycle arrest.[4][9][10] Further research, including in vivo toxicity studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of different synthetic routes to 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. The following sections detail the experimental protocols and quantitative data to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent toxicity.
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of organic chemistry, with the most common and direct approach involving the cyclization of a carboxylic acid or its derivative with thiosemicarbazide. This guide focuses on three prominent methods for the synthesis of this compound, utilizing different cyclizing agents: ferric chloride (oxidative cyclization), phosphorus oxychloride, and concentrated sulfuric acid. Each method presents a unique set of advantages and disadvantages in terms of operational simplicity, reaction time, and yield.
Comparative Analysis of Synthetic Routes
The efficiency of three distinct synthetic routes to this compound is summarized in the table below. The primary starting materials for all routes are cyclohexanecarboxylic acid and thiosemicarbazide. The key differentiator lies in the choice of the cyclizing agent, which significantly impacts the reaction conditions and overall yield.
| Route | Cyclizing Agent | Key Reaction Steps | Reaction Time | Temperature (°C) | Yield (%) | Purification |
| 1 | Ferric Chloride (FeCl₃) | 1. Formation of cyclohexanecarbaldehyde thiosemicarbazone. 2. Oxidative cyclization with FeCl₃. | 4-6 hours | Reflux | 77%[1] | Crystallization |
| 2 | Phosphorus Oxychloride (POCl₃) | 1. Formation of 1-(cyclohexanecarbonyl)thiosemicarbazide. 2. Dehydrative cyclization with POCl₃. | 3-5 hours | 80-90°C | High (general) | Neutralization, Filtration |
| 3 | Concentrated Sulfuric Acid (H₂SO₄) | 1. Formation of 1-(cyclohexanecarbonyl)thiosemicarbazide. 2. Dehydrative cyclization with H₂SO₄. | 1-2 hours | 0-25°C | High (general) | Neutralization, Filtration |
Visualizing the Synthetic Workflow
The logical workflow for selecting a synthetic route based on key performance indicators is depicted in the following diagram.
References
Safety Operating Guide
Safe Disposal of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.
Hazard Summary and Safety Precautions: this compound is classified as acutely toxic if swallowed (Category 3).[1] Due to its chemical structure as a thiadiazole derivative containing an amine group, it should be handled as hazardous waste.[2][3] Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust formation is likely, a particle filter is recommended.[4]
Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 56882-77-0 | [1] |
| Hazard Class | Acute toxicity - oral (Category 3) | [1] |
| Hazard Statements | H301: Toxic if swallowed | [1] |
| Primary Disposal Route | Approved hazardous waste disposal plant | [2][3] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, surface, or ground water.[2][3] | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused chemical, contaminated consumables (e.g., weigh boats, pipette tips, wipes), and solutions.
-
Segregate this waste from other incompatible waste streams. At a minimum, store it separately from acids, bases, oxidizers, and cyanides.[6] Halogenated and non-halogenated solvent wastes should also be segregated.[6]
2. Waste Containment:
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a dedicated, clearly labeled hazardous waste container with a secure lid.[2] The container must be chemically inert, non-reactive, and puncture-proof if it contains sharps.[7]
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof hazardous waste container for liquids.[2][7][8] Do not mix with other incompatible waste.
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[2]
-
Ensure containers are not overfilled; leave at least 5% of the container volume as empty space to allow for thermal expansion.[8][9]
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., GHS pictogram for acute toxicity).[1][2]
4. Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Adherence to all national and local regulations is mandatory.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled container for disposal, avoiding dust generation.[2][4] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]
-
Cleaning: Thoroughly clean the spill area with soap and water.[2]
-
Reporting: Report the spill to your institution's EHS department.[2]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound 56882-77-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. towson.edu [towson.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Disclaimer: This document provides a summary of essential safety information and handling procedures. It is not a substitute for a comprehensive risk assessment, which must be conducted by qualified personnel before initiating any work with this compound. Always consult the full Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for complete and specific guidance.
Hazard Identification and Immediate Precautions
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is classified as acutely toxic if swallowed.[1] Immediate and strict adherence to safety protocols is mandatory to prevent exposure.
Signal Word: Danger[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Quantitative Hazard Classification
The primary quantitative hazard information is its acute oral toxicity classification.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed | [1] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a barrier against potential exposure.
| Protection Level | Equipment | Specification and Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or aerosols. All handling of the solid and its solutions must be performed within a fume hood.[2][3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against splashes. A face shield provides an additional layer of protection and must be worn over goggles when handling the solid or preparing solutions.[2][5] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving) | Wear two pairs of nitrile gloves. Change the outer glove immediately upon contamination and both pairs frequently.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if work must be conducted outside of a fume hood, which is strongly discouraged. Consult your institution's EHS for proper selection and fit-testing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity.
4.1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough, documented risk assessment for the planned experiment.
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound. Mark the area with a warning sign indicating the presence of an acutely toxic substance.[3][6]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the designated fume hood area before introducing the compound.
4.2. Handling the Solid Compound
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing (Tare Method): To prevent inhalation of dust, use the tare method for weighing.[2][7]
-
Pre-weigh a sealed container (e.g., a vial with a cap) on a balance outside the fume hood.
-
Inside the fume hood, add the this compound powder to the container.
-
Securely seal the container.
-
Re-weigh the sealed container outside the hood to determine the mass of the compound.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove material.
-
-
Dissolving: To prepare solutions, slowly add the weighed solid to the solvent in a flask or beaker within the fume hood to prevent splashing.
4.3. Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the designated work area, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and cleaning agent. All cleaning materials must be disposed of as hazardous waste.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat and face shield, then inner gloves, and finally, safety goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper segregation and disposal of all waste streams are critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation
-
Solid Hazardous Waste:
-
Liquid Hazardous Waste:
-
Solutions containing this compound.
-
Solvents used for cleaning and decontamination.
-
Collect in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[8]
-
-
Contaminated Sharps:
-
Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.
-
5.2. Container Management and Labeling
-
Use containers that are in good condition and chemically compatible with the waste.
-
Keep all waste containers securely closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic").
5.3. Final Disposal
-
All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of this chemical or its waste down the drain or in the regular trash.[8]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
- 1. This compound 56882-77-0 [sigmaaldrich.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. essr.umd.edu [essr.umd.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
